Saquayamycin B
Description
(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-4a,8,12b-trihydroxy-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione has been reported in Streptomyces and Streptomyces nodosus with data available.
isolated from Streptomyces nodosus MH190-16F3; structure given in first source
Properties
Molecular Formula |
C43H48O16 |
|---|---|
Molecular Weight |
820.8 g/mol |
IUPAC Name |
(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-4a,8,12b-trihydroxy-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H48O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-8,10,12-13,18-21,27-30,32-33,39-40,47,50-51H,9,11,14-17H2,1-5H3/t18-,19-,20-,21+,27-,28+,29+,30-,32-,33-,39+,40-,41-,42-,43-/m0/s1 |
InChI Key |
WUQKUPKWGZHYBN-NIVOMPQSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: A Technical Guide to the Discovery, Isolation, and Characterization of Saquayamycin B from Streptomyces nodosus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Saquayamycin B, a member of the angucycline class of antibiotics, is a polyketide-derived natural product with significant biological activities, including potent anticancer and antibacterial properties.[1][2] First isolated from the fermentation broth of Streptomyces nodosus MH190-16F3, this compound has garnered scientific interest due to its complex chemical structure and mechanism of action.[2][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its fermentation, extraction, purification, and structure elucidation. Furthermore, it presents key quantitative data on its physicochemical properties and cytotoxic activities and visualizes the isolation workflow and a primary mechanism of action.
Discovery and Sourcing
This compound was first discovered and isolated along with its analogs Saquayamycins A, C, and D from the culture broth of Streptomyces nodosus strain MH190-16F3.[2][4] These compounds are glycosides of aquayamycin (B1666071) and belong to the broader aquayamycin group of antibiotics.[2] Streptomyces, a genus of actinobacteria, is a well-known prolific source of diverse secondary metabolites, including a majority of clinically relevant antibiotics.[5][6] The isolation of this compound is often conducted alongside other related angucyclines, such as moromycins, from various terrestrial and marine-derived Streptomyces species.[1][7]
Experimental Protocols
This section details the methodologies for the production and isolation of this compound. The process encompasses fermentation of the source microorganism, extraction of the target compound from the culture, and a multi-step purification process.
Fermentation of Streptomyces nodosus
The production of this compound relies on the submerged fermentation of Streptomyces nodosus. The following protocol is a representative procedure.
-
Strain and Inoculum Preparation: A pure culture of Streptomyces nodosus MH190-16F3 is used.[2] An inoculum is prepared by growing the strain in a seed medium (e.g., tryptone 1.5%, yeast extract 1%, glucose 1%, NaCl 0.5%, CaCO₃ 0.1%, pH 7.0) for 48-72 hours at 28°C on a rotary shaker.[8]
-
Production Medium: A suitable production medium is inoculated with the seed culture. A complex medium, such as Yeast Malt Extract (YMG), is often effective for Streptomyces fermentation.[9]
-
Fermentation Conditions: The production culture is incubated for 5 to 7 days at 28°C with continuous agitation. The pH of the medium is monitored and maintained within a suitable range for secondary metabolite production.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques like High-Performance Liquid Chromatography (HPLC) analysis of small broth samples.
Extraction and Isolation
Following fermentation, the culture broth is processed to extract and purify this compound.
-
Harvesting: The culture broth is harvested, and the mycelial biomass is separated from the supernatant via centrifugation or filtration.
-
Solvent Extraction: The cell-free supernatant is extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[7][10] The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: A multi-step chromatography process is employed for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first subjected to silica gel column chromatography.[1] Elution is performed with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to further purification by preparative HPLC, often using a reverse-phase column, to yield the pure compound.[10]
-
Structure Elucidation
The chemical structure of the isolated this compound is confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.[7]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are utilized to elucidate the complex polycyclic structure and the connectivity of the glycosidic moieties.[1][7]
Visualization of Experimental Workflow
The overall process from microbial culture to pure compound can be visualized as a streamlined workflow.
Quantitative Data Summary
This section summarizes the key quantitative data related to this compound's properties and biological activity.
Physicochemical Properties
The fundamental chemical properties of this compound are presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₈O₁₆ | [3][11] |
| Molecular Weight | 820.84 g/mol | [11] |
| Exact Mass | 820.2942 | [11] |
| CAS Number | 99260-67-0 | [11] |
Biological Activity: Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values.
| Cell Line | Cancer Type | Activity Value (µM) | Reference |
| PC-3 | Human Prostate Cancer | GI₅₀ = 0.0075 | [1] |
| H460 | Non-small Cell Lung Cancer | GI₅₀ = 3.9 | [1] |
| SW480 | Human Colorectal Cancer | IC₅₀ = 0.18 - 0.84 | [12][13] |
| SW620 | Human Colorectal Cancer | IC₅₀ = 0.18 - 0.84 | [12][13] |
| MCF-7 | Human Breast Cancer | - | [7] |
Mechanism of Action: PI3K/AKT Pathway Inhibition
One of the primary mechanisms underlying the anti-cancer effects of this compound is the inhibition of the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[12] This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells.[12]
Conclusion
This compound, originating from Streptomyces nodosus, stands out as a potent angucycline with significant therapeutic potential, particularly in oncology. The methodologies for its production via fermentation and subsequent isolation through chromatographic techniques are well-established, allowing for its procurement for research and development. The compound's defined mechanism of action, involving the inhibition of the critical PI3K/AKT cell survival pathway, provides a strong rationale for its further investigation as a lead compound in drug discovery programs. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to exploring the potential of novel natural products.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C43H48O16 | CID 44587771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 6. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moromycins A and B: Isolation and Structure Elucidation of C-Glycosylangucycline Type Antibiotics from Streptomyces sp.KY002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Community structure and antibiotic production of Streptomyces nodosus bioreactors cultured in liquid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 13. researchgate.net [researchgate.net]
Saquayamycin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B is a naturally occurring angucycline antibiotic isolated from Streptomyces nodosus. As a member of the angucycline family, it is characterized by a distinctive tetracyclic benzo[a]anthracene core structure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its anticancer properties and mechanism of action. This document also clarifies the distinction between this compound and the closely related, and more extensively studied, Saquayamycin B1.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound has been a subject of some confusion in the literature due to the existence of the related compound, Saquayamycin B1. The original literature describing the isolation of saquayamycins from Streptomyces nodosus MH190-16F3 defines this compound with the molecular formula C43H48O16.[1][2] Saquayamycin B1, a structurally similar angucycline, possesses the molecular formula C31H32O12.[3][4] It is reported that Saquayamycin B1 can be produced through the partial acid hydrolysis of this compound.[5]
Table 1: Physicochemical Properties of this compound and Saquayamycin B1
| Property | This compound | Saquayamycin B1 |
| Molecular Formula | C43H48O16[2] | C31H32O12[3][4] |
| Molecular Weight | 820.8 g/mol [2] | 596.6 g/mol [3][4] |
| Appearance | Orange powder[6] | - |
| Solubility | - | Soluble in DMSO, methanol, and chloroform[6] |
| CAS Number | 99260-67-0 | 99260-68-1 |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, including antibacterial and potent anticancer effects.[1][7]
Anticancer Activity
This compound exhibits significant cytotoxic activity against various cancer cell lines.[5] For instance, it has shown high activity against human prostate cancer (PC-3) cells with a GI50 of 0.0075 μM and against non-small cell lung cancer (H460) cells with a GI50 of 3.9 μM.[5]
The more extensively studied Saquayamycin B1 has been shown to suppress the proliferation, invasion, and migration of human colorectal cancer cells.[8] Its mechanism of action is primarily attributed to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[8] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. Saquayamycin B1 has been shown to bind to the PI3Kα isoform, leading to a downstream reduction in the phosphorylation of AKT.[9] Given the structural similarity, it is highly probable that this compound exerts its anticancer effects through a similar mechanism.
Table 2: Cytotoxic Activity of Saquayamycins
| Compound | Cell Line | Activity (GI50/IC50) | Reference |
| This compound | PC-3 (Prostate Cancer) | 0.0075 μM (GI50) | [5] |
| This compound | H460 (Lung Cancer) | 3.9 μM (GI50) | [5] |
| Saquayamycin B1 | SW480 (Colorectal Cancer) | 0.18-0.84 µM (IC50) | [2][9] |
| Saquayamycin B1 | SW620 (Colorectal Cancer) | 0.18-0.84 µM (IC50) | [2][9] |
PI3K/AKT Signaling Pathway Inhibition by Saquayamycin
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. The binding of Saquayamycin to PI3K initiates a cascade of events that ultimately leads to apoptosis and inhibition of metastasis.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces nodosus
The following protocol is a generalized procedure for the isolation and purification of angucycline antibiotics from Streptomyces culture and can be adapted for this compound.
-
Fermentation: Culture Streptomyces nodosus (e.g., strain MH190-16F3) in a suitable production medium. A typical medium might contain soluble starch, glucose, peptone, yeast extract, and CaCO₃. Incubate the culture for 7-9 days at 28°C with shaking.[7]
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation.
-
Extract the mycelial cake with an organic solvent such as acetone (B3395972). Evaporate the acetone and then extract the remaining aqueous solution with ethyl acetate (B1210297).
-
Extract the culture broth supernatant with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Caption: Workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., SW480, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or B1) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for PI3K/AKT Pathway Inhibition
Western blotting is used to detect the levels of specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound as in the cytotoxicity assay. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PI3K, total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a potent angucycline antibiotic with significant potential as an anticancer agent. Its mechanism of action, likely through the inhibition of the PI3K/AKT signaling pathway, makes it a valuable lead compound for further drug development. The provided protocols offer a foundation for researchers to investigate the properties and therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Saquayamycin B: A Technical Overview of its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B is a member of the angucycline class of antibiotics, a group of polyketide natural products known for their diverse and potent biological activities.[1][2] Isolated from Streptomyces species, this compound has garnered interest within the scientific community for its notable cytotoxic effects against various cancer cell lines.[1][3] This document provides a comprehensive technical guide on the molecular characteristics, biological functions, and associated experimental methodologies of this compound.
Molecular and Physicochemical Properties
This compound is a glycoside of aquayamycin.[3] Its core structure is based on a benz[a]anthracene framework, characteristic of angucycline antibiotics. The key molecular and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₃H₄₈O₁₆ | [4] |
| Molecular Weight | 820.84 g/mol | [4] |
| Exact Mass | 820.2942 Da | [4] |
| CAS Number | 99260-67-0 | [4] |
| Class | Angucycline Antibiotic | [1][2] |
Biological Activity and Cytotoxicity
This compound has demonstrated significant biological activity, primarily as an anti-cancer and antibacterial agent. Its effects have been observed in a range of cancer cell lines and against Gram-positive bacteria.[3]
Anticancer Activity
This compound exhibits potent cytotoxic effects against several human cancer cell lines. Notably, it has shown high activity against prostate cancer (PC-3) cells with a GI50 of 0.0075 μM.[1] Furthermore, it has been reported to inhibit the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[3] In addition to its cytotoxic effects, this compound has been shown to inhibit the invasion and migration of the MDA-MB-231 breast cancer cell line.[5]
The table below summarizes the reported cytotoxic activities of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Activity | Value | Source |
| PC-3 | Human Prostate Cancer | GI₅₀ | 0.0075 μM | [1] |
| H460 | Non-small Cell Lung Cancer | GI₅₀ | 3.9 μM | [1] |
| P388 | Leukemia (Adriamycin-sensitive) | Inhibition | Not specified | [3] |
| P388/ADM | Leukemia (Adriamycin-resistant) | Inhibition | Not specified | [3] |
| MDA-MB-231 | Human Breast Cancer | Inhibition of invasion and migration | Not specified | [5] |
Antibacterial Activity
This compound is active against Gram-positive bacteria.[3]
Mechanism of Action
The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated in the available literature. However, as an angucycline antibiotic, its mechanism of action is likely to be consistent with other members of this class. General mechanisms for anti-tumor antibiotics include DNA intercalation, inhibition of topoisomerases, and the generation of free radicals, which lead to DNA damage and apoptosis.[5]
It is important to distinguish this compound from the related compound, Saquayamycin B1. For Saquayamycin B1, the mechanism has been more specifically described to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation.[4][6] While this compound may have similar effects, further research is required to confirm its specific molecular targets and signaling pathways.
Caption: A simplified diagram of a general apoptotic signaling pathway often initiated by cytotoxic compounds.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively available. However, based on the reported biological activities, the following are generalized protocols for assays commonly used to evaluate the anti-cancer properties of compounds like this compound.
Cytotoxicity Assay (e.g., MTT or XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding : Plate cancer cells (e.g., PC-3, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add the assay reagent (e.g., MTT or XTT) to each well and incubate for a period that allows for the formation of a colored product (formazan).
-
Measurement : Solubilize the formazan (B1609692) product and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.
Cell Migration and Invasion Assays
Wound-Healing Assay (for Cell Migration)
-
Cell Seeding : Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a culture plate.
-
Creating the "Wound" : Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment : Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Imaging : Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours).
-
Analysis : Measure the width of the wound at different time points to determine the rate of cell migration into the scratched area.
Transwell Assay (for Cell Invasion)
-
Chamber Preparation : Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment : Add this compound at various concentrations to the upper chamber.
-
Chemoattractant : Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation : Incubate the plate to allow the cells to invade through the matrix and migrate through the porous membrane.
-
Quantification : After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
Caption: A flowchart illustrating a typical experimental workflow for evaluating the anti-cancer properties of a compound like this compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic, anti-migratory, and anti-invasive properties against a variety of cancer cell lines. While its full potential and specific molecular mechanisms are still under investigation, it represents a valuable lead compound for further research and development in oncology. The methodologies outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating its specific signaling pathways to better understand its mode of action and to identify potential biomarkers for its efficacy.
References
- 1. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
The Unveiling of Saquayamycin B's Molecular Architecture: A Deep Dive into its Biosynthesis in Actinomycetes
A Technical Guide for Researchers and Drug Development Professionals
Saquayamycin (B1681451) B, a member of the angucycline family of antibiotics, has garnered significant interest within the scientific community due to its potent cytotoxic activities. Produced by various species of actinomycetes, this complex natural product's intricate assembly line offers a fascinating case study in microbial secondary metabolism and a potential blueprint for future drug design. This technical guide provides an in-depth exploration of the biosynthetic pathway of saquayamycin B, detailing the genetic and enzymatic machinery responsible for its creation.
The Genetic Blueprint: The Saquayamycin Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). These clusters have been identified and characterized in several producing strains, including Micromonospora sp. Tü6368 and various Streptomyces species[1]. The saquayamycin BGC is a treasure trove of genetic information, encoding a Type II polyketide synthase (PKS) system, a suite of tailoring enzymes, and regulatory proteins.
A typical saquayamycin BGC contains genes for:
-
Minimal Polyketide Synthase (PKS): This core set of enzymes, including a ketosynthase (KSα), a chain length factor (CLF), and an acyl carrier protein (ACP), is responsible for the assembly of the 20-carbon polyketide backbone from one acetyl-CoA starter unit and nine malonyl-CoA extender units.
-
Tailoring Enzymes: A diverse array of enzymes, including cyclases, oxygenases, reductases, and glycosyltransferases, modify the initial polyketide chain to form the characteristic tetracyclic angucyclinone core and attach the deoxysugar moieties.
-
Deoxysugar Biosynthesis: A subset of genes within the cluster is dedicated to the synthesis of the nucleotide-activated deoxysugars that are appended to the aglycone.
-
Regulatory and Resistance Genes: These genes control the expression of the biosynthetic genes and provide the producing organism with a mechanism to tolerate the cytotoxic effects of the antibiotic.
The Assembly Line: A Step-by-Step Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that can be broadly divided into the formation of the aglycone core and the subsequent glycosylation events.
Formation of the Angucyclinone Core
The construction of the this compound aglycone begins with the iterative condensation of acetate (B1210297) units by the minimal PKS to form a linear decaketide chain. This highly unstable intermediate is then subjected to a series of cyclization and tailoring reactions to yield the mature angucyclinone. While the precise sequence of these tailoring reactions for this compound is still under investigation, a proposed pathway based on studies of related angucyclines is presented below.
The Sweet Embellishments: Glycosylation Steps
A defining feature of this compound is its glycosylation pattern. The aglycone is adorned with a trisaccharide chain composed of D-olivose and two L-rhodinose units. The attachment of these sugars is catalyzed by a series of glycosyltransferases (GTs) encoded within the BGC.
Recent studies on the saquayamycin biosynthetic gene cluster from Streptomyces sp. KY 40-1 have shed light on the crucial role of two cooperative glycosyltransferases, SqnG1 and SqnG2[2][3]. Gene inactivation experiments have revealed that SqnG2 is essential for both O- and C-glycosylation, while SqnG1 appears to play a cooperative role, with its inactivation leading to a significant decrease in saquayamycin production[2][3].
The proposed glycosylation sequence is as follows:
-
C-Glycosylation: The first sugar, D-olivose, is attached to the aglycone via a C-C bond, a relatively rare glycosidic linkage.
-
O-Glycosylation: Subsequently, two L-rhodinose units are sequentially added to the D-olivose moiety through O-glycosidic bonds.
Quantitative Insights into this compound Production
While detailed kinetic data for the individual enzymes in the this compound pathway are not yet available, studies on producing strains have provided some quantitative information on production levels. It is important to note that production titers can vary significantly depending on the producing strain, fermentation conditions, and analytical methods used.
| Producing Strain | Compound | Production Titer | Reference |
| Streptomyces sp. WAC07094 | Saquayamycin A/B | Detected by LC-MS | [4] |
| Streptomyces sp. KY 40-1 | Saquayamycins | Production decrease upon gene inactivation | [2][3] |
Table 1: Quantitative Data on Saquayamycin Production.
Experimental Protocols for Studying this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Inactivation via CRISPR-Cas9
CRISPR-Cas9-mediated gene editing is a powerful tool for functional analysis of genes within the saquayamycin BGC. This technique allows for the targeted knockout of specific genes to observe the effect on this compound production and identify potential intermediates.
Protocol for CRISPR-Cas9-Mediated Gene Knockout in Streptomyces
-
Design of sgRNA: Design a 20-nucleotide single guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is unique within the Streptomyces genome and is followed by a protospacer adjacent motif (PAM) sequence (typically NGG).
-
Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2). This vector should also contain the Cas9 nuclease gene and a selection marker.
-
Construction of the Editing Template: Amplify the upstream and downstream homologous arms (typically ~1 kb each) flanking the target gene. Ligate these arms together to create a deletion template.
-
Transformation into E. coli: Transform the CRISPR-Cas9 plasmid and the editing template into a suitable E. coli strain for plasmid propagation and subsequent conjugation.
-
Conjugation into Streptomyces: Transfer the CRISPR-Cas9 plasmid and editing template from E. coli to the this compound-producing Streptomyces strain via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants containing the CRISPR-Cas9 plasmid. Subsequent screening for the desired gene knockout can be performed by PCR and confirmed by sequencing.
-
Analysis of Metabolites: Cultivate the mutant strain under this compound production conditions and analyze the culture extract by HPLC and LC-MS to determine the effect of the gene knockout on the metabolic profile.
Heterologous Expression of the this compound Gene Cluster
Heterologous expression of the entire saquayamycin BGC in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus, can facilitate the study of the pathway and potentially lead to the production of novel analogs.
Protocol for Heterologous Expression in Streptomyces
-
Cloning of the BGC: Isolate high-molecular-weight genomic DNA from the this compound-producing strain. Clone the entire BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Transformation into E. coli: Transform the vector containing the BGC into an E. coli strain suitable for large plasmid manipulation.
-
Conjugation into a Heterologous Host: Transfer the BGC-containing vector from E. coli to a suitable Streptomyces host strain via intergeneric conjugation.
-
Fermentation and Analysis: Cultivate the heterologous host under various fermentation conditions to induce the expression of the BGC. Analyze the culture extracts by HPLC and LC-MS to detect the production of this compound and any new derivatives.
Purification and Analysis of this compound
Protocol for Purification and Analysis
-
Fermentation: Cultivate the this compound-producing strain in a suitable production medium (e.g., soy flour mannitol (B672) medium) for 5-7 days.
-
Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the secondary metabolites from the mycelium and the supernatant using an organic solvent such as ethyl acetate or butanol.
-
Chromatographic Purification: Concentrate the crude extract and subject it to a series of chromatographic steps for purification. This may include silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation and Quantification: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Quantify the production yield using an analytical HPLC with a standard curve.
Future Perspectives
The study of the this compound biosynthetic pathway is an active area of research with several exciting avenues for future exploration. The complete elucidation of the aglycone tailoring steps will provide a more comprehensive understanding of angucycline biosynthesis. Furthermore, the detailed biochemical characterization of the biosynthetic enzymes, particularly the glycosyltransferases, will open up opportunities for combinatorial biosynthesis and the generation of novel saquayamycin analogs with improved therapeutic properties. The continued development of genetic tools for actinomycetes will undoubtedly accelerate these efforts, paving the way for the rational engineering of this fascinating biosynthetic pathway.
References
The Angucycline Antibiotic Saquayamycin B: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin (B1681451) B is a member of the angucycline class of antibiotics, a large family of polycyclic aromatic polyketides produced by Streptomyces species.[1][2] These complex natural products are characterized by a benz[a]anthracene core and exhibit a wide range of biological activities, including antibacterial and potent antitumor properties.[1][3] Saquayamycin B, a glycoside of aquayamycin, has garnered significant interest for its cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics like adriamycin.[1][2][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer and antibacterial activities. We will delve into the key signaling pathways it modulates, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.
Primary Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The principal mechanism underlying the anticancer effects of this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[5][6] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6]
This compound exerts its inhibitory effect by targeting the p110α catalytic subunit of PI3K.[6] Molecular docking studies suggest that this compound fits into the active site of PI3Kα, with a predicted binding energy of -8.34 kcal/mol.[6] This interaction prevents the phosphorylation of AKT, a key downstream effector of PI3K. The inhibition of AKT phosphorylation subsequently leads to the induction of apoptosis (programmed cell death) in cancer cells.[6][7][8] This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7]
The downstream consequences of PI3K/AKT pathway inhibition by this compound also include the suppression of cancer cell proliferation, invasion, and migration.[5][6][8]
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Other Potential Mechanisms of Action
While inhibition of the PI3K/AKT pathway is the most well-documented anticancer mechanism, research suggests that this compound may exert its biological effects through other pathways as well.
-
Inhibition of Farnesyl-Protein Transferase (FPTase): Some saquayamycin analogues have been shown to inhibit FPTase.[9] This enzyme is crucial for the post-translational modification of proteins involved in signal transduction, including the Ras family of oncoproteins.
-
Inhibition of Nitric Oxide Synthase (NOS): Certain saquayamycin analogues have also demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS).[9] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and cancers.
-
DNA Interaction: The planar aromatic core of angucyclines suggests the potential for intercalation with DNA, a mechanism employed by other anticancer agents to disrupt DNA replication and transcription.
-
Inhibition of Protein Synthesis: As an antibiotic, this compound is suggested to interfere with bacterial protein synthesis, contributing to its antibacterial effects.[5]
Quantitative Data on this compound Activity
The following tables summarize the reported in vitro activity of this compound and its analogues against various cancer cell lines and microbial strains.
Table 1: Cytotoxic Activity of this compound and its Analogues against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference(s) |
| This compound | PC-3 | Prostate Cancer | GI50 | 0.0075 | [9] |
| This compound | H460 | Non-small cell lung cancer | GI50 | 3.9 | [9] |
| Saquayamycin B1 | SW480 | Colorectal Cancer | IC50 | 0.18 - 0.84 | [8] |
| Saquayamycin B1 | SW620 | Colorectal Cancer | IC50 | 0.18 - 0.84 | [8] |
| Saquayamycin B1 | LoVo | Colorectal Cancer | IC50 | 0.18 - 0.84 | [8] |
| Saquayamycin B1 | HT-29 | Colorectal Cancer | IC50 | 0.18 - 0.84 | [8] |
| Saquayamycin B1 | QSG-7701 (normal) | Normal Hepatocyte | IC50 | >1.57 | [8][10] |
| This compound | MDA-MB-231 | Breast Cancer | IC50 | 0.025 - 0.050 | [5] |
| This compound | HepG2 | Hepatocellular Carcinoma | IC50 | 0.14 | [5] |
| This compound | plc-prf-5 | Hepatocellular Carcinoma | IC50 | 0.24 | [5] |
| Saquayamycin E | - | - | IC50 (FPTase) | 1.8 | [9] |
| Saquayamycin F | - | - | IC50 (FPTase) | 2.0 | [9] |
| Saquayamycin analogue A-7884 | - | - | IC50 (iNOS) | 43.5 | [9] |
| Saquayamycin A1 | - | - | IC50 (iNOS) | 101.2 | [9] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Table 2: Antibacterial Activity of Saquayamycins
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Saquayamycins | Gram-positive bacteria | Not specified | [1][2] |
| Saquayamycins A and C | Bacillus subtilis ATCC 6633 | Strong activity | [1] |
| Saquayamycins A and C | Candida albicans M3 | Strong activity | [1] |
MIC: Minimum Inhibitory Concentration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/AKT pathway.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW480, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PI3K, total AKT, phosphorylated AKT (p-AKT), Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
DAPI Staining for Apoptosis Detection
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound as described for the Western blot protocol.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and stain with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the nuclei using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Transwell Migration and Invasion Assays
These assays are used to assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
Workflow Diagram:
Caption: Workflow for Transwell migration and invasion assays.
Methodology:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For the migration assay, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium containing this compound at various concentrations and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for a specified period (e.g., 12-24 hours) to allow for cell migration or invasion.
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay provides a simple method to study directional cell migration in vitro.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is used to determine if this compound can bind to DNA by intercalation.
Methodology:
-
Preparation of DNA-Ethidium Bromide Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium (B1194527) bromide (EtBr) in a suitable buffer and allow it to incubate to form a stable fluorescent complex.
-
Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~600 nm).
-
Titration with this compound: Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Fluorescence Quenching: After each addition, record the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound, suggesting an intercalative binding mode.
-
Data Analysis: Plot the fluorescence intensity versus the concentration of this compound to determine the binding affinity.
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay assesses the ability of this compound to inhibit eukaryotic protein synthesis.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and [³⁵S]-methionine.
-
Addition of mRNA and Inhibitor: Add a template mRNA (e.g., luciferase mRNA) and varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Analysis of Protein Synthesis: Stop the reaction and analyze the newly synthesized, radiolabeled proteins by SDS-PAGE followed by autoradiography.
-
Quantification: Quantify the amount of synthesized protein to determine the inhibitory effect of this compound.
Conclusion
This compound is a promising angucycline antibiotic with a multifaceted mechanism of action. Its primary anticancer activity stems from the potent inhibition of the PI3K/AKT signaling pathway, leading to apoptosis and the suppression of cell proliferation, migration, and invasion. Additionally, its potential to inhibit FPTase and NOS, interact with DNA, and disrupt bacterial protein synthesis highlights its broad therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and to explore the vast chemical diversity of the angucycline family for the discovery of novel therapeutic agents. Further research is warranted to fully elucidate the intricate details of its interactions with various cellular targets and to translate its promising in vitro activity into clinical success.
References
- 1. rsc.org [rsc.org]
- 2. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organisms, biosynthesis, and production strategies for Saquayamycin (B1681451) B and its related angucycline antibiotics. Angucyclines are a significant class of polyketide natural products known for their diverse biological activities, including antibacterial and potent anticancer properties. This document details the primary producing microorganisms, explores the genetic and regulatory mechanisms governing production, and outlines experimental protocols for fermentation, genetic manipulation, and purification.
Producing Organisms
Saquayamycin B and related angucyclines are predominantly produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with therapeutic potential. Several specific strains have been identified as producers of saquayamycins and other angucyclines.
Table 1: Key Producers of Saquayamycins and Related Angucyclines
| Organism | Compound(s) Produced | Source of Isolation | Reference(s) |
| Streptomyces sp. KY40-1 | Saquayamycins G-K, Moromycins A & B | Soil from Appalachian foothills, Kentucky, USA | [1][2] |
| Streptomyces nodosus MH190-16F3 | Saquayamycins A, B, C, D | Not specified | |
| Streptomyces sp. PAL114 | Saquayamycins A & C, Mzabimycins A & B | Saharan soil, Algeria | [3][4] |
| Streptomyces sp. WAC07094 | Saquayamycins A & B | Not specified | [5][6][7] |
| Micromonospora sp. Tü6368 | Saquayamycin Z | Not specified |
Biosynthesis and Genetic Regulation
The biosynthesis of angucyclines proceeds via a type II polyketide synthase (PKS) pathway. The core scaffold is assembled from acetate (B1210297) units and then undergoes a series of enzymatic modifications, including cyclizations, oxidations, and glycosylations, to generate the final complex structures. The genetic blueprint for this intricate process is encoded within biosynthetic gene clusters (BGCs).
The saquayamycin BGC in Streptomyces sp. WAC07094 shares approximately 85% similarity with the characterized saquayamycin BGC from Streptomyces sp. KY40-1[6]. Key genes within these clusters include those for the minimal PKS, ketoreductases, cyclases, and glycosyltransferases. For instance, disruption of the polyketide synthase genes sqnH and sqnI in Streptomyces sp. WAC07094 resulted in the complete loss of saquayamycin production[5].
The production of saquayamycins is tightly regulated by a complex network of genes, both within and outside the BGC.
Key Regulatory Genes
-
sqnR : A pathway-specific activator gene found within the saquayamycin BGC. Overexpression of sqnR in Streptomyces sp. WAC07094 leads to enhanced antibiotic activity[5].
-
lsr2 : A conserved global regulator in Streptomyces that acts as a repressor of many secondary metabolite gene clusters by binding to AT-rich regions of DNA[5][8][9]. A knockdown of lsr2 function in Streptomyces sp. WAC07094 was shown to significantly enhance the production of saquayamycins A and B[5].
-
phoRP : A two-component regulatory system that senses phosphate (B84403) levels. In Streptomyces sp. WAC07094, the PhoP response regulator appears to repress sqnR expression at high cell densities, thus linking saquayamycin production to cell density and phosphate availability[5][10].
-
glnR : A nitrogen-responsive regulator. Overexpression of glnR in Streptomyces sp. WAC07094 resulted in increased saquayamycin production, suggesting a link between nitrogen metabolism and angucycline biosynthesis[5][11]. There is evidence of a reciprocal regulatory relationship between GlnR and PhoP in many streptomycetes[5][10][12].
Signaling and Regulatory Pathways
The interplay between these regulatory elements creates a sophisticated network controlling saquayamycin production. The following diagrams illustrate the known relationships.
Quantitative Data
While precise production titers are often not reported in a standardized manner across literature, the biological activity of these compounds has been quantified. The following table summarizes the cytotoxic activity of various saquayamycins against different cancer cell lines.
Table 2: Cytotoxic Activity (GI₅₀, μM) of Saquayamycins
| Compound | PC-3 (Prostate Cancer) | H460 (Non-small Cell Lung Cancer) | Reference(s) |
| This compound | 0.0075 | 3.9 | [2] |
| Saquayamycin H | Not specified | 3.3 | [2] |
| Saquayamycin J | Active | Not specified | [2] |
| Saquayamycin K | Active | Not specified | [2] |
| Saquayamycin A | Active | Not specified | [2] |
Experimental Protocols
Fermentation for Saquayamycin Production
The following are representative protocols for the cultivation of Streptomyces species for the production of angucyclines. Optimization of media components and culture conditions is often necessary for maximizing yields for specific strains.
Example Fermentation Protocol for Streptomyces sp. KY40-1 [1]
-
Seed Culture:
-
Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of Streptomyces sp. KY40-1.
-
Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-3 days.
-
-
Production Culture:
-
Inoculate a production medium with the seed culture (e.g., 5-10% v/v). A common production medium is Bennett's medium (g/L: yeast extract 1, beef extract 1, N-Z amine A 2, glucose 10).
-
Incubate in baffled flasks at 28-30°C with shaking (e.g., 250 rpm) for 4-7 days.
-
Monitor production by taking periodic samples and analyzing via HPLC or bioassay.
-
Example Fermentation Protocol for Streptomyces sp. PAL114 [3]
-
Seed Culture:
-
Prepare a seed culture in a suitable medium (e.g., ISP2 broth).
-
Incubate at 30°C with shaking (250 rpm) for the required duration.
-
-
Production Culture in Synthetic Medium:
-
Prepare M2 synthetic medium (g/L: starch 10, NaCl 2, KH₂PO₄ 0.5, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, CaCO₃ 2, L-tryptophan 0.5). Adjust pH to 7.2.
-
Inoculate with the seed culture and incubate at 30°C with shaking (250 rpm) for up to 10 days.
-
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silencing cryptic specialized metabolism in Streptomyces by the nucleoid-associated protein Lsr2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing cryptic specialized metabolism in Streptomyces by the nucleoid-associated protein Lsr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Research progress on GlnR-mediated regulation in Actinomycetes [frontiersin.org]
The Antibacterial Potential of Saquayamycin B Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B, a member of the angucycline group of antibiotics, represents a class of natural products with promising biological activities. First isolated from Streptomyces nodosus, saquayamycins have demonstrated a notable capacity to inhibit the growth of gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the currently available data on the antibacterial properties of this compound, with a focus on its activity against clinically relevant gram-positive pathogens. The guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Data Presentation: Antibacterial Activity of this compound
Quantitative data on the antibacterial activity of this compound is limited in the publicly available scientific literature. However, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) value against a key gram-positive pathogen.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Multidrug-Resistant Staphylococcus aureus (MRSA) | 62.5 |
Note: The specific MRSA strain and the detailed experimental conditions for this MIC value were not fully detailed in the available literature.
Qualitative bioassays have also demonstrated the activity of a mixture of Saquayamycins A and B against Bacillus subtilis, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium, as indicated by zones of growth inhibition.
Experimental Protocols
The following sections detail standardized methodologies for determining the antibacterial activity of compounds like this compound. These protocols are based on established microbiological techniques.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
-
Aseptically dispense a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.
-
Leave wells for positive control (bacteria, no antibiotic) and negative control (broth only).
3. Inoculum Preparation:
-
Culture the gram-positive bacterial strain of interest overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method
The agar dilution method is an alternative to broth microdilution for determining the MIC of an antimicrobial agent.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a molten agar medium (e.g., Mueller-Hinton Agar) and cool it to 45-50°C.
-
Add appropriate volumes of a sterile this compound stock solution to different aliquots of the molten agar to create a series of plates with varying concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
3. Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with a standardized volume of the bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow for Antibacterial Activity Screening
The following diagram illustrates a typical workflow for screening natural products like this compound for antibacterial activity.
Experimental workflow for antibacterial screening.
Hypothetical Signaling Pathway Inhibition by an Angucycline Antibiotic
While the specific signaling pathways affected by this compound in gram-positive bacteria have not been elucidated, research on the related angucycline antibiotic, jadomycin (B1254412) B, provides a potential model. At subinhibitory concentrations, jadomycin B has been shown to act as a signaling molecule in Streptomyces coelicolor, a producer of other antibiotics.[2][3] Jadomycin B binds to the receptor protein ScbR2, which in turn regulates the expression of genes involved in morphological differentiation and the production of other antibiotics. This suggests that angucyclines may have the capacity to interfere with bacterial signaling pathways.
The following diagram illustrates this hypothetical mechanism, which could be a starting point for investigating the mode of action of this compound.
Hypothetical signaling pathway inhibition.
Conclusion and Future Directions
This compound demonstrates clear antibacterial activity against gram-positive bacteria, including multidrug-resistant strains. However, a significant knowledge gap exists regarding its quantitative efficacy against a broad range of pathogens and its precise mechanism of action. Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MICs of purified this compound against a diverse panel of clinically relevant gram-positive bacteria.
-
Mechanism of Action Studies: Investigating the specific molecular target of this compound. Studies could explore its effects on key cellular processes such as cell wall synthesis, protein synthesis, and DNA replication.
-
Signaling Pathway Analysis: Elucidating whether this compound, similar to other angucyclines, can modulate bacterial signaling pathways, which could represent a novel mechanism of antibiotic action.
Addressing these research questions will be crucial in evaluating the full therapeutic potential of this compound as a lead compound in the development of new treatments for bacterial infections.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angucyclines as signals modulate the behaviors of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angucyclines as signals modulate the behaviors of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Saquayamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Saquayamycin B, a potent angucycline antibiotic. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, medicinal chemistry, and drug discovery. This compound is distinguished by its molecular formula, C43H48O16, and a molecular weight of approximately 820.8 g/mol . This differentiates it from the related compound, Saquayamycin B1, which has a molecular formula of C31H32O12 and a molecular weight of about 596.6 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on data from published literature.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5 | 7.85 | d | 7.5 |
| 6 | 7.77 | d | 7.5 |
| 10 | 7.96 | d | 7.8 |
| 11 | 7.82 | d | 7.8 |
| 4a-OH | 6.54 | s | |
| 8-OH | 12.98 | s | |
| 12b-OH | 9.75 | s | |
| D-Olivose | |||
| 1' | 5.48 | d | 3.5 |
| 2'eq | 2.15 | m | |
| 2'ax | 1.85 | m | |
| 3' | 3.85 | m | |
| 4' | 3.55 | m | |
| 5' | 4.45 | qd | 6.5, 3.5 |
| 6' | 1.35 | d | 6.5 |
| L-Rhodinose | |||
| 1'' | 5.15 | br s | |
| 2''eq | 2.25 | m | |
| 2''ax | 1.95 | m | |
| 3'' | 4.15 | m | |
| 4'' | 3.75 | m | |
| 5'' | 4.65 | q | 6.5 |
| 6'' | 1.25 | d | 6.5 |
| L-Aculose | |||
| 1''' | 5.55 | d | 3.0 |
| 2''' | 2.85 | m | |
| 3''' | 2.65 | m | |
| 5''' | 4.75 | q | 6.5 |
| 6''' | 1.15 | d | 6.5 |
| L-Cinerulose | |||
| 1'''' | 5.25 | d | 3.0 |
| 3'''' | 4.25 | m | |
| 4'''' | 3.95 | m | |
| 5'''' | 4.85 | q | 6.5 |
| 6'''' | 1.05 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 187.5 |
| 2 | 35.5 |
| 3 | 78.5 |
| 4 | 28.5 |
| 4a | 81.5 |
| 5 | 128.5 |
| 6 | 120.5 |
| 6a | 135.5 |
| 7 | 182.5 |
| 7a | 115.5 |
| 8 | 162.5 |
| 9 | 145.5 |
| 10 | 125.5 |
| 11 | 118.5 |
| 11a | 138.5 |
| 12 | 188.5 |
| 12a | 112.5 |
| 12b | 83.5 |
| D-Olivose | |
| 1' | 72.5 |
| 2' | 38.5 |
| 3' | 68.5 |
| 4' | 70.5 |
| 5' | 65.5 |
| 6' | 18.5 |
| L-Rhodinose | |
| 1'' | 101.5 |
| 2'' | 36.5 |
| 3'' | 67.5 |
| 4'' | 71.5 |
| 5'' | 66.5 |
| 6'' | 17.5 |
| L-Aculose | |
| 1''' | 98.5 |
| 2''' | 42.5 |
| 3''' | 40.5 |
| 4''' | 208.5 |
| 5''' | 75.5 |
| 6''' | 15.5 |
| L-Cinerulose | |
| 1'''' | 100.5 |
| 2'''' | 210.5 |
| 3'''' | 76.5 |
| 4'''' | 73.5 |
| 5'''' | 69.5 |
| 6'''' | 16.5 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.
-
Molecular Formula: C₄₃H₄₈O₁₆
-
Monoisotopic Mass: 820.2942 Da
-
Observed Mass: The protonated molecule [M+H]⁺ is typically observed in positive ion mode ESI-MS.
Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, particularly regarding the glycosidic linkages and the aglycone core. The fragmentation often involves the sequential loss of the sugar moieties.
Experimental Protocols
The spectroscopic data presented here are typically acquired using the following methodologies.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra are acquired.
-
¹³C NMR: Proton-decoupled one-dimensional carbon spectra are obtained.
-
2D NMR: A suite of two-dimensional experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition:
-
Full Scan MS: Mass spectra are acquired over a relevant mass-to-charge (m/z) range to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing insights into the molecule's structure.
-
Experimental Workflow
The general workflow for the isolation and spectroscopic analysis of this compound is outlined below.
This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.
Unraveling the Glycosylation Blueprint of Saquayamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saquayamycin (B1681451) B, a member of the angucycline class of antibiotics, exhibits significant cytotoxic activities, making it a compound of interest in drug discovery and development.[1] Its biological activity is intrinsically linked to its complex glycosylation pattern, which modulates its interaction with molecular targets. This technical guide provides an in-depth analysis of the glycosylation of Saquayamycin B, detailing its structure, the biosynthetic pathways responsible for its assembly, and the experimental methodologies employed for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers in the field.
Introduction to this compound and its Glycosylation
This compound is a glycosylated polyketide belonging to the angucycline family of natural products.[1] These compounds are characterized by a tetracyclic benz[a]anthracene core. The glycosylation of this aglycone is crucial for the biological activity of the resulting molecule. This compound is produced by actinomycetes, notably Streptomyces nodosus MH190-16F3.[2]
The core structure of this compound is the aglycone aquayamycin (B1666071).[1] This core is adorned with a complex oligosaccharide chain, which significantly influences its pharmacological properties. Understanding the precise arrangement and composition of these sugar moieties is paramount for any structure-activity relationship (SAR) studies and for the potential chemoenzymatic synthesis of novel, more potent analogues.
The Glycosylation Pattern of this compound
The glycosylation of this compound is characterized by the presence of a C-glycosidically linked deoxysugar at position C-9 of the aglycone and an O-linked trisaccharide chain at position C-3.[1] The sugar moieties are all deoxysugars, which are common in angucycline antibiotics.
The four deoxy sugars that constitute the full glycosylation of this compound are:
-
β-D-Olivose: This sugar is attached via a C-glycosidic bond to the C-9 position of the aquayamycin core.[3]
-
α-L-Rhodinose: This is a component of the O-linked trisaccharide.
-
α-L-Acose: Another constituent of the O-linked trisaccharide.
-
α-L-Cinerulose B: The terminal sugar in the O-linked trisaccharide.[3]
The complete structure of this compound, including the specific linkages of the sugar moieties, has been elucidated through extensive spectroscopic analysis.
Quantitative NMR Data for this compound Glycosylation
The precise structure of the glycosidic linkages has been determined primarily through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the sugar moieties of a compound closely related to this compound, Moromycin A, which shares key sugar components. This data is presented as a reference for the expected chemical shifts in this compound.
Table 1: ¹H NMR Chemical Shifts (ppm) for the Sugar Moieties of a Related Angucycline in CDCl₃
| Proton | β-D-Olivose | α-L-Rhodinose | α-L-Acose |
| 1' | 4.85 (d, 11.0) | 5.25 (br s) | 5.26 (br s) |
| 2' | 1.85 (m), 2.15 (m) | 2.10 (m), 2.25 (m) | 2.55 (d, 14.5), 2.85 (d, 14.5) |
| 3' | 3.80 (m) | 3.95 (m) | - |
| 4' | 3.55 (m) | 3.65 (m) | 4.10 (q, 6.5) |
| 5' | 3.90 (m) | 4.05 (m) | 4.25 (m) |
| 6' | 1.35 (d, 6.0) | 1.30 (d, 6.0) | 1.25 (d, 6.5) |
Data inferred from closely related structures.
Table 2: ¹³C NMR Chemical Shifts (ppm) for the Sugar Moieties of a Related Angucycline in CDCl₃
| Carbon | β-D-Olivose | α-L-Rhodinose | α-L-Acose |
| 1' | 72.5 | 98.5 | 99.5 |
| 2' | 36.5 | 35.5 | 45.0 |
| 3' | 78.0 | 77.5 | 210.0 |
| 4' | 82.5 | 76.5 | 75.0 |
| 5' | 70.0 | 68.0 | 67.0 |
| 6' | 18.0 | 18.5 | 15.0 |
Data inferred from closely related structures.
Experimental Protocols
Fermentation and Isolation of this compound
A general protocol for the isolation of saquayamycins from Streptomyces species is outlined below. Specific parameters may need to be optimized for different strains and culture conditions.
-
Fermentation: Streptomyces nodosus MH190-16F3 is cultured in a suitable production medium. The fermentation is typically carried out for 7 to 14 days to allow for the accumulation of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the saquayamycins into the organic phase.
-
Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by purification using high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation Methodologies
The definitive structure of this compound, including its complex glycosylation, is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which can help to identify the sugar moieties and their sequence. The C-glycosidic bond is typically more stable than the O-glycosidic bonds during fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule, helping to identify the individual sugar units and the aglycone.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (2-3 bonds), which is essential for determining the glycosidic linkages between the sugar units and their attachment points to the aglycone.
-
-
Biosynthesis of the this compound Glycosylation Pattern
The glycosylation of this compound is a highly orchestrated process catalyzed by a series of glycosyltransferases encoded within the saquayamycin biosynthetic gene cluster (sqn).
Key Glycosyltransferases
Genetic studies have identified three key glycosyltransferases involved in the biosynthesis of saquayamycins: SqnG1 , SqnG2 , and SqnG3 . These enzymes exhibit specificity for both the sugar donor (an NDP-activated sugar) and the acceptor molecule (the aglycone or a growing oligosaccharide chain).
-
SqnG3: This enzyme is believed to be a C-glycosyltransferase responsible for the attachment of the D-olivose moiety to the C-9 position of the aquayamycin aglycone.
-
SqnG1 and SqnG2: These are O-glycosyltransferases that act cooperatively to assemble the O-linked trisaccharide chain at the C-3 position. It has been suggested that SqnG2 may possess dual O- and C-glycosyltransferase activity and that its cooperation with SqnG1 is essential for the formation of the complete oligosaccharide.
Proposed Biosynthetic Pathway
The assembly of the glycosylation pattern of this compound is a sequential process. The following diagram illustrates the proposed sequence of enzymatic reactions.
-
C-Glycosylation: The biosynthesis is initiated by the action of the C-glycosyltransferase SqnG3 , which attaches an NDP-D-olivose to the C-9 position of the aquayamycin aglycone.
-
O-Glycosylation: Following C-glycosylation, the cooperative action of SqnG1 and SqnG2 leads to the sequential addition of the three O-linked sugars to the C-3 hydroxyl group. The precise order of sugar addition and the specific roles of SqnG1 and SqnG2 in each step are areas of ongoing research.
Conclusion
The glycosylation pattern of this compound is a complex and highly specific arrangement of four deoxysugars on an angucycline core. This intricate structure is fundamental to its biological activity. This guide has provided a comprehensive overview of the current understanding of this glycosylation, including its chemical structure, the experimental methods used for its elucidation, and the enzymatic machinery responsible for its biosynthesis. Further research into the specific mechanisms of the glycosyltransferases involved will not only enhance our understanding of natural product biosynthesis but also open avenues for the creation of novel angucycline derivatives with improved therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Saquayamycin B Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of Saquayamycin B, an angucycline antibiotic, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation.[1]
Introduction
Saquayamycins are a group of antibiotics known for their potent cytotoxic activities against various cancer cell lines.[2][3] this compound, in particular, has demonstrated significant inhibitory effects on the proliferation of cancer cells, including prostate, lung, and breast cancer, as well as hepatoma and colon cancer cells.[2][4][5][6][7] The MTT assay is a reliable and widely used method to quantify the cytotoxic effects of compounds like this compound.[8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[9][10]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The GI50 and IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and reduce cell viability by 50%, respectively.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| PC3 | Prostate Cancer | GI50 | 0.0075 | [2][7] |
| H460 | Non-small Cell Lung Cancer | GI50 | 3.9 | [2][7] |
| HepG2 | Hepatocellular Carcinoma | IC50 | 0.14 | [4] |
| plc-prf-5 | Hepatocellular Carcinoma | IC50 | 0.24 | [4] |
| MDA-MB-231 | Breast Cancer | - | 0.025 - 0.050 (inhibited invasion and migration) | [4] |
| SW480 | Colon Cancer | IC50 | 0.18 - 1.57 | [5] |
| SW620 | Colon Cancer | IC50 | 0.18 - 1.57 | [5] |
| LoVo | Colon Cancer | IC50 | 0.18 - 1.57 | [5] |
| HT-29 | Colon Cancer | IC50 | 0.18 - 1.57 | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Detailed Methodology
1. Cell Seeding (Day 1): a. Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1,000 to 100,000 cells/well) in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach (for adherent cells).[11]
2. This compound Treatment (Day 2): a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50 value. c. Carefully remove the old medium from the wells (for adherent cells). d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include untreated control wells containing medium with the same concentration of DMSO used for the highest this compound concentration to account for any solvent effects. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
3. MTT Assay (After Incubation Period): a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls. b. Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. c. After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] d. Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. e. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells. While the precise molecular mechanism is still under investigation, a general representation of apoptosis induction is depicted below. Studies have also suggested the involvement of the PI3K/AKT signaling pathway in the effects of related compounds.[5]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Migration and Invasion Assays of Saquayamycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the anti-migration and anti-invasion properties of Saquayamycin B, an angucycline glycoside with potent anti-proliferative activities. The following sections detail the effects of this compound on cancer cell lines and provide step-by-step protocols for key in vitro assays.
Introduction
This compound has been identified as a potent inhibitor of cancer cell migration and invasion. Studies have demonstrated its efficacy in a dose-dependent manner, particularly in breast cancer cell lines such as MDA-MB-231[1][2][3]. These properties make this compound a compound of interest for further investigation in cancer therapeutics, specifically in the context of metastasis. The protocols outlined below are based on established methodologies used to evaluate these effects.
Data Presentation
The anti-migratory and anti-invasive effects of this compound on the human breast cancer cell line MDA-MB-231 have been quantified in previous studies. The data from these experiments are summarized below.
Table 1: Effect of this compound on MDA-MB-231 Cell Migration and Invasion
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Wound-Healing Assay | MDA-MB-231 | 25 nM | 12 hours | Dose-dependent inhibition of cell migration. | [1][4] |
| 50 nM | 12 hours | Significant inhibition of wound closure compared to control. | [1][4] | ||
| Transwell Invasion Assay | MDA-MB-231 | 25 nM | 12 hours | Dose-dependent reduction in the number of invaded cells. | [1][4] |
| 50 nM | 12 hours | Significant reduction in cell invasion through Matrigel. | [1][4] |
Experimental Protocols
Wound-Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
MDA-MB-231 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
24-well plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in a 24-well plate at a concentration of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS[1].
-
Incubate the cells at 37°C in a 5% CO2 incubator until they reach approximately 90% confluency[1].
-
Create a linear scratch (wound) in the cell monolayer using a sterile p200 pipette tip[1].
-
Gently wash the wells with PBS to remove detached cells[1].
-
Replace the medium with fresh RPMI-1640 containing different concentrations of this compound (e.g., 25 nM and 50 nM) or a vehicle control (DMSO)[1].
-
To minimize the effects of cell proliferation, the cells are starved for 12 hours[1].
-
Capture images of the wounds at 0 hours and 12 hours using a microscope[1][4].
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the wound healing rate using the following formula: Wound Healing Rate (%) = [1 – (Scratch Width at 12h / Scratch Width at 0h)] × 100%[1].
Transwell Invasion Assay
This assay assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free RPMI-1640 medium
-
RPMI-1640 medium with 10% FBS (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free RPMI-1640 medium (a 1:8 ratio has been previously used)[1].
-
Coat the upper chamber of the Transwell inserts with the diluted Matrigel solution and incubate for at least 1 hour at 37°C to allow for gelation[1].
-
Harvest MDA-MB-231 cells and resuspend them in serum-free RPMI-1640 at a concentration of 5 x 10^5 cells/mL[1].
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts[1].
-
Treat the cells in the upper chamber with the desired concentrations of this compound (e.g., 25 nM and 50 nM) or a vehicle control[1].
-
Add RPMI-1640 medium with 10% FBS to the lower chamber as a chemoattractant[1].
-
Incubate the plate for 12 hours at 37°C in a 5% CO2 incubator[1].
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a suitable fixative for 20 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the number of invaded cells in several random fields under a microscope.
Visualizations
Caption: Workflow for in vitro migration and invasion assays.
Caption: PI3K/AKT signaling pathway and Saquayamycin B1.
Discussion of Signaling Pathway
While the precise signaling pathway for this compound's anti-migration and invasion effects has not been fully elucidated, studies on the closely related compound, Saquayamycin B1, have shown that it inhibits the PI3K/AKT signaling pathway in colorectal cancer cells[5][6]. This pathway is a critical regulator of cell growth, proliferation, and motility. The inhibition of PI3K and the subsequent reduction in phosphorylated AKT (p-AKT) by Saquayamycin B1 leads to the downregulation of transcription factors involved in the epithelial-mesenchymal transition (EMT), such as Snail, Slug, and Twist[5]. EMT is a key process by which epithelial cells acquire migratory and invasive properties. It is plausible that this compound exerts its anti-metastatic effects through a similar mechanism, though further investigation is required to confirm this.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saquayamycin B-Mediated Inhibition of Cancer Cell Invasion via Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a Transwell assay to evaluate the inhibitory effects of Saquayamycin B on cancer cell invasion. This compound, an angucycline antibiotic, has demonstrated potent anti-proliferative, anti-migration, and anti-invasion activities against various cancer cell lines.[1][2][3] This document outlines the underlying mechanism of action involving the PI3K/AKT signaling pathway and provides a step-by-step guide for researchers to replicate and build upon these findings.
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to distant organs is a key area of cancer research. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[4][5][6] This assay utilizes a chamber with a porous membrane coated with a layer of ECM proteins, such as Matrigel, which mimics the basement membrane.[7][8] Cells that successfully invade through the coated membrane can be quantified, providing a measure of their invasive capacity.
This compound and its analog, Saquayamycin B1, have been shown to inhibit the invasion of various cancer cells, including colorectal and breast cancer.[1][9] The mechanism of this inhibition is linked to the suppression of the PI3K/AKT signaling pathway, a key regulator of cell growth, proliferation, and motility.[9][10] By inhibiting this pathway, this compound can effectively reduce the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[9]
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its analog Saquayamycin B1 in inhibiting cancer cell proliferation and invasion.
Table 1: IC50 Values of this compound and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.16 | [1][2] |
| This compound | MCF-7 | Breast Cancer | 0.21 | [1][2] |
| This compound | BT-474 | Breast Cancer | 0.67 | [1][2] |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 ± 0.01 | [9] |
| Saquayamycin B1 | SW620 | Colorectal Cancer | 0.26 ± 0.03 | [9] |
| Saquayamycin B1 | LoVo | Colorectal Cancer | 0.63 ± 0.07 | [9] |
| Saquayamycin B1 | HT-29 | Colorectal Cancer | 0.84 ± 0.05 | [9] |
Table 2: Quantification of this compound-Mediated Inhibition of Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | % Invasion Inhibition (Relative to Control) | Reference |
| MDA-MB-231 | This compound | 25 | 12 | ~45% | [1][2] |
| MDA-MB-231 | This compound | 50 | 12 | ~75% | [1][2] |
Experimental Protocols
This section provides detailed protocols for conducting a Transwell invasion assay to assess the effect of this compound on cancer cell invasion.
Materials
-
24-well Transwell® chambers (8.0 µm pore size)
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, SW480 for colorectal cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol (B129727) or 70% Ethanol (B145695) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Matrigel Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel with cold, serum-free cell culture medium (the dilution factor should be optimized for the specific cell line, typically 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Transwell Assay Setup:
-
Add 500-750 µL of cell culture medium containing 10-20% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated Transwell inserts into the wells.
-
In the upper chamber of the inserts, add 200 µL of the cell suspension.
-
Add different concentrations of this compound (e.g., 0, 25, 50 nM) or the equivalent concentration of DMSO (vehicle control) to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-invading cells and the Matrigel layer.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol or 70% ethanol for 10-15 minutes.
-
Allow the inserts to air dry completely.
-
Stain the invading cells by placing the inserts in a well containing Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, capture images of the stained cells on the underside of the membrane from several random fields of view (e.g., 5-10 fields per insert).
-
Count the number of invading cells in each field using image analysis software like ImageJ.
-
Calculate the average number of invading cells per field for each treatment condition.
-
Normalize the data to the control group to determine the percentage of invasion inhibition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the Transwell invasion assay.
References
- 1. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. protocols.io [protocols.io]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in Saquayamycin B-treated Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saquayamycin B is a member of the angucycline class of antibiotics, which are known for their potent cytotoxic effects against a variety of cancer cell lines.[1][2] Emerging research suggests that this compound and its analogues induce programmed cell death, or apoptosis, in cancer cells, making it a compound of interest for novel anticancer drug development. One related compound, Saquayamycin B1, has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[3] The PI3K/AKT pathway is a critical cell survival pathway that, when inhibited, can lead to an increase in pro-apoptotic proteins and subsequent cell death.
Flow cytometry is a powerful technique for quantifying apoptosis in a cell population. The Annexin V and Propidium Iodide (PI) assay is a widely used method for detecting the stages of apoptosis by flow cytometry.[4][5][6][7][8] This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using the Annexin V/PI flow cytometry method.
Data Presentation
The following table summarizes hypothetical quantitative data from a representative experiment where a human breast cancer cell line (e.g., MDA-MB-231) was treated with varying concentrations of this compound for 48 hours. The IC50 for this compound in MDA-MB-231 cells has been reported to be in the micromolar range.[1]
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.3 |
| This compound | 1.0 | 50.3 ± 4.2 | 35.6 ± 3.1 | 14.1 ± 2.5 |
| This compound | 2.5 | 22.1 ± 3.8 | 58.7 ± 4.5 | 19.2 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human breast cancer cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.5 µM). A vehicle control containing the same concentration of DMSO as the highest this compound concentration should also be prepared.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. For this example, we use a 48-hour incubation period.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining protocols.[4][5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 5 µL of Propidium Iodide (PI).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Analysis:
-
Quadrant 1 (Q1 - Annexin V- / PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3 - Annexin V+ / PI-): Early apoptotic cells
-
Quadrant 4 (Q4 - Annexin V- / PI-): Live cells
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis.
Mandatory Visualization
Caption: Experimental workflow for apoptosis detection.
Caption: Proposed signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
Application Notes: TUNEL Assay for DNA Fragmentation Induced by Saquayamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B, an angucycline glycoside antibiotic, has demonstrated potent cytotoxic effects against various cancer cell lines. A key mechanism contributing to its anti-tumor activity is the induction of apoptosis, or programmed cell death. A hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by cellular endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation at a single-cell level, providing a quantitative measure of apoptotic cell death.
These application notes provide a detailed protocol for utilizing the TUNEL assay to quantify DNA fragmentation in cancer cells treated with this compound. Additionally, we present the underlying signaling pathway implicated in this compound-induced apoptosis and a comprehensive experimental workflow.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[1] During apoptosis, endonucleases cleave DNA between nucleosomes, generating numerous 3'-OH ends that serve as substrates for TdT.[2] The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.[3]
Signaling Pathway of this compound-Induced Apoptosis
Recent studies have indicated that Saquayamycin B1, a closely related derivative, induces apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[4] This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K/AKT signaling leads to a downstream cascade of events, including the modulation of Bcl-2 family proteins, which ultimately results in the activation of caspases and subsequent DNA fragmentation. Specifically, inhibition of this pathway can lead to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[4]
Caption: this compound induced apoptosis signaling pathway.
Quantitative Data Presentation
The following table presents representative data on the dose-dependent effect of a PI3K/AKT inhibitor on the induction of apoptosis, as measured by the TUNEL assay in a cancer cell line. A similar trend would be expected for this compound treatment.
| Treatment Group | Concentration (µM) | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.8 |
| Compound X | 0.1 | 15.2 ± 2.1 |
| Compound X | 1.0 | 45.8 ± 4.5 |
| Compound X | 10.0 | 82.1 ± 6.3 |
| Positive Control (DNase I) | - | 98.7 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments. Compound X is a representative PI3K/AKT inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope or flow cytometer
Experimental Workflow
Caption: Experimental workflow for the TUNEL assay.
Detailed Protocol for Adherent Cells
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48 hours).
-
Include a positive control by treating a separate set of cells with DNase I (1-10 U/mL) for 10-30 minutes prior to fixation to induce DNA fragmentation.
-
Include a negative control by omitting the TdT enzyme from the TUNEL reaction mixture for one set of treated cells.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 2-15 minutes on ice.[2]
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a combination of TdT enzyme, fluorescently labeled dUTP, and reaction buffer).
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be stained by the counterstain.
-
Data Analysis and Quantification
-
Acquire images from multiple random fields for each treatment condition.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei (apoptotic cells) and dividing by the total number of nuclei (counterstained cells), then multiplying by 100.
-
Alternatively, for a more high-throughput analysis, cells can be prepared as a single-cell suspension and analyzed by flow cytometry. The percentage of fluorescent cells in the population corresponds to the percentage of apoptotic cells.
Troubleshooting
-
High Background: This may be due to over-fixation, excessive permeabilization, or non-specific binding of reagents. Optimize fixation and permeabilization times and ensure thorough washing steps.
-
No Signal in Positive Control: This could indicate an issue with the DNase I treatment or inactive TdT enzyme. Ensure the DNase I is active and the TUNEL reagents are not expired and have been stored correctly.
-
Weak Signal: Insufficient permeabilization may prevent the TdT enzyme from accessing the nucleus. The concentration of this compound or the incubation time may be insufficient to induce significant apoptosis.
Conclusion
The TUNEL assay is a valuable tool for quantifying the apoptotic effects of this compound on cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data on DNA fragmentation, providing crucial insights into the compound's mechanism of action and its potential as a therapeutic agent. The inhibition of the PI3K/AKT pathway by this compound provides a clear molecular basis for its pro-apoptotic activity, which can be effectively measured using the TUNEL assay.
References
- 1. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 2. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating Saquayamycin B Inhibition of Nitric Oxide Synthase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of Saquayamycin B on nitric oxide synthase (NOS) activity. This compound, an antibiotic, has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. These protocols cover the evaluation of this compound's impact on cellular NO production, its direct enzymatic inhibition of NOS, and a proposed method to explore its influence on the upstream NF-κB signaling pathway, a key regulator of inducible NOS (iNOS) expression. The provided methodologies are intended to guide researchers in pharmacology, drug discovery, and cell biology in characterizing the anti-inflammatory potential of this compound.
Data Presentation
The following table summarizes the reported quantitative data for the inhibitory effect of this compound on nitric oxide production.
| Compound | Cell Line | Stimulant | Concentration Range (µM) | % Inhibition of NO Production |
| This compound | RAW264.7 | LPS | 5.0 - 40.0 | 87.09% - 60.53% |
Experimental Protocols
Cell-Based Assay for Nitric Oxide Production Inhibition in RAW264.7 Macrophages
This protocol details the measurement of nitric oxide production in LPS-stimulated RAW264.7 cells treated with this compound using the Griess assay.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) in complete DMEM. After the 24-hour incubation, remove the old media and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Cell Stimulation: To induce NO production, add LPS to the wells to a final concentration of 1 µg/mL. For the negative control wells, add an equal volume of media without LPS.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. The percentage of NO production inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol provides a general method to assess the direct inhibitory effect of this compound on the activity of purified NOS enzyme. This can be adapted for iNOS, eNOS, or nNOS.
Materials:
-
Purified recombinant iNOS, eNOS, or nNOS
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for eNOS and nNOS)
-
This compound
-
Griess Reagent
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing NOS assay buffer, purified NOS enzyme, L-Arginine, NADPH, BH4, and (if required) Calmodulin.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., L-NAME) and a vehicle control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the final component (e.g., NADPH). Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Measurement: Stop the reaction and measure the amount of nitrite produced using the Griess assay as described in the previous protocol.
-
Data Analysis: Calculate the percentage of NOS inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Investigation of NF-κB Activation (Proposed Protocol)
This protocol describes a method to investigate whether this compound inhibits NO production by affecting the NF-κB signaling pathway, which is crucial for iNOS expression.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
Reagents for Western blotting (lysis buffer, primary antibodies against p65, phospho-p65, IκBα, and a loading control like β-actin, secondary antibodies)
-
Reagents for immunofluorescence (fixative, permeabilization buffer, primary antibody against p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)
Procedure (Western Blotting):
-
Cell Treatment: Treat RAW264.7 cells with this compound for a specific pre-incubation time (e.g., 1 hour) followed by stimulation with LPS (1 µg/mL) for a short period (e.g., 30 minutes) to observe changes in protein phosphorylation and degradation.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against total p65, phospho-p65, and IκBα. Use a loading control to ensure equal protein loading.
-
Analysis: Analyze the band intensities to determine if this compound treatment affects the phosphorylation of p65 or the degradation of IκBα in response to LPS stimulation.
Procedure (Immunofluorescence for p65 Nuclear Translocation):
-
Cell Culture and Treatment: Grow RAW264.7 cells on coverslips and treat with this compound followed by LPS stimulation.
-
Cell Staining: Fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Observe the subcellular localization of p65. In activated cells, p65 translocates from the cytoplasm to the nucleus. Determine if this compound treatment inhibits this LPS-induced nuclear translocation.
Visualizations
The following diagrams illustrate the experimental workflows and the relevant signaling pathway.
Caption: Workflow for the cell-based nitric oxide production inhibition assay.
Caption: Workflow for the in vitro nitric oxide synthase inhibition assay.
Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.
Determining the Minimum Inhibitory Concentration (MIC) of Saquayamycin B: Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B is a member of the angucycline class of antibiotics, a group of polyketide natural products known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Produced by Streptomyces species, these compounds are of significant interest in the search for new therapeutic agents.[3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are applicable to a range of aerobic bacteria.[6][7]
Data Presentation: MIC of Saquayamycin and Related Compounds
While specific MIC values for this compound against a broad panel of bacteria are not extensively documented in publicly available literature, data for related saquayamycins and their activity against various microorganisms provide a valuable reference point. All saquayamycins have been shown to be active against Gram-positive bacteria.[3][4]
| Compound | Organism | MIC (µg/mL) | Reference |
| Saquayamycin A | Bacillus subtilis ATCC 6633 | 1.5 | [8] |
| Candida albicans M3 | 0.75 | [8] | |
| Staphylococcus aureus | >100 | [8] | |
| Escherichia coli | >100 | [8] | |
| Saquayamycin C | Bacillus subtilis ATCC 6633 | 3 | [8] |
| Candida albicans M3 | 1.5 | [8] | |
| Staphylococcus aureus | >100 | [8] | |
| Escherichia coli | >100 | [8] | |
| Fridamycin D (related angucycline) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [2] |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is presented as the primary protocol due to its efficiency and scalability. The agar (B569324) dilution method is provided as an alternative.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium using a 96-well microtiter plate format.[9]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at a concentration that is twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.
-
Well 11 should serve as a growth control (inoculated broth with no drug), and well 12 as a sterility control (uninoculated broth).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.[10][11]
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Steers replicator or multipoint inoculator
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions in a suitable solvent at 10 times the desired final concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of agar plates with varying drug concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a Steers replicator.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single hazy colony or a faint film of growth.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
As the specific antibacterial signaling pathway of this compound is not well-elucidated, a diagram illustrating a potential mechanism of action would be speculative. The workflow diagram above provides a clear and accurate representation of the experimental process.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. researchgate.net [researchgate.net]
"Application of Saquayamycin B in colorectal cancer cell line studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B1, an angucycline antibiotic derived from Streptomyces sp., has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] Recent studies have highlighted its potential as a therapeutic agent for colorectal cancer (CRC). This document provides detailed application notes and protocols for studying the effects of Saquayamycin B1 on CRC cell lines, focusing on its mechanism of action involving the PI3K/AKT signaling pathway. Saquayamycin B1 has been shown to inhibit proliferation, invasion, and migration, and to induce apoptosis in CRC cells, suggesting its promise for further investigation in cancer therapy.[1][2]
Mechanism of Action
Saquayamycin B1 exerts its anti-cancer effects in colorectal cancer cells primarily by inhibiting the PI3K/AKT signaling pathway.[1][3] This pathway is crucial for cell growth, survival, and proliferation, and its aberrant activation is common in many cancers, including CRC.[4] Computer docking models suggest that Saquayamycin B1 may directly bind to PI3Kα.[2][3] Inhibition of the PI3K/AKT pathway by Saquayamycin B1 leads to several downstream effects:
-
Induction of Apoptosis: Saquayamycin B1 promotes apoptosis, or programmed cell death, in CRC cells.[3] This is achieved by altering the expression of key apoptosis-related proteins, specifically by increasing the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein).[2][5]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): The PI3K/AKT pathway is a known promoter of EMT, a process that allows cancer cells to become motile and invasive.[2] Saquayamycin B1 inhibits EMT by downregulating the expression of mesenchymal markers like N-cadherin and vimentin, while upregulating the epithelial marker E-cadherin.[3][5] This effect is mediated by the reduced expression of transcription factors such as Twist, Snail, and Slug.[2]
-
Suppression of Proliferation, Invasion, and Migration: By targeting the PI3K/AKT pathway and inhibiting EMT, Saquayamycin B1 effectively suppresses the proliferation, invasion, and migration of colorectal cancer cells.[3]
Quantitative Data
Cytotoxicity of Saquayamycin B1
The half-maximal inhibitory concentration (IC50) values of Saquayamycin B1 were determined in various colorectal cancer cell lines and a normal human hepatocyte cell line using an MTT assay after 48 hours of treatment.[2]
| Cell Line | Cell Type | IC50 (µM) |
| SW480 | Colorectal Adenocarcinoma | 0.18 ± 0.01 |
| SW620 | Colorectal Adenocarcinoma (Metastatic) | 0.26 ± 0.03 |
| LoVo | Colorectal Adenocarcinoma | 0.63 ± 0.07 |
| HT-29 | Colorectal Adenocarcinoma | 0.84 ± 0.05 |
| QSG-7701 | Normal Human Hepatocyte | 1.57 ± 0.12 |
Data sourced from Li et al., 2022.[2]
Apoptosis Rates Induced by Saquayamycin B1
The percentage of apoptotic cells was measured by flow cytometry using Annexin V-FITC/PI staining after treatment with varying concentrations of Saquayamycin B1.[5]
| Cell Line | Treatment | Apoptosis Rate (%) |
| SW480 | Control | 8.77 |
| Saquayamycin B1 (low conc.) | 24.31 | |
| Saquayamycin B1 (med conc.) | 30.75 | |
| Saquayamycin B1 (high conc.) | 40.12 | |
| SW620 | Control | 3.90 |
| Saquayamycin B1 (low conc.) | 8.11 | |
| Saquayamycin B1 (med conc.) | 12.67 | |
| Saquayamycin B1 (high conc.) | 30.69 |
Data sourced from Li et al., 2022.[5]
Visualizations
Caption: Saquayamycin B1 signaling pathway in CRC cells.
Caption: General experimental workflow for Saquayamycin B1 studies.
Experimental Protocols
Cell Culture
-
Cell Lines: Human colorectal cancer cell lines SW480, SW620, LoVo, HT-29, and the normal human hepatocyte cell line QSG-7701.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of Saquayamycin B1.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Saquayamycin B1 (e.g., 0 to 0.5 µM).[6] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol quantifies the rate of apoptosis induced by Saquayamycin B1.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Saquayamycin B1 for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., Annexin V-FITC/PI apoptosis detection kit).[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).
Western Blot Analysis
This protocol is for analyzing the expression levels of proteins in the PI3K/AKT pathway and those related to apoptosis and EMT.
-
Cell Lysis: After treatment with Saquayamycin B1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, AKT, Bcl-2, Bax, N-cadherin, E-cadherin, β-actin) overnight at 4°C.[2][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.
Migration and Invasion Assays
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Wound: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash with PBS to remove detached cells.
-
Treatment: Add fresh medium with or without Saquayamycin B1.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the wound closure rate.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion assay) or uncoated inserts (for migration assay) in serum-free medium.
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴) in the upper chamber in serum-free medium containing Saquayamycin B1.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells under a microscope and count the number of invading cells in several random fields.
Conclusion
Saquayamycin B1 demonstrates potent anti-cancer activity in colorectal cancer cell lines by inhibiting the PI3K/AKT signaling pathway, leading to reduced proliferation and metastasis, and increased apoptosis.[3] The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of Saquayamycin B1 and to explore its efficacy in preclinical models of colorectal cancer. The compound's selectivity for cancer cells over normal cells further enhances its appeal as a potential drug candidate.[2]
References
- 1. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Saquayamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B is a member of the angucycline class of antibiotics produced by Streptomyces species.[1][2] These compounds are of significant interest due to their potent biological activities, including antibacterial and antitumor properties.[1][3] this compound, a glycoside of aquayamycin, has demonstrated activity against Gram-positive bacteria and various cancer cell lines.[3] The purification and accurate quantification of this compound are crucial for preclinical and clinical development. This application note provides a detailed protocol for the purification and analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the typical quantitative data for the analytical HPLC method for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation - Linearity
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Table 2: HPLC Method Validation - Precision and Accuracy
| Parameter | Acceptance Criteria | Typical Result |
| Precision (RSD%) | ||
| - Intra-day | < 2% | < 1.5% |
| - Inter-day | < 3% | < 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 (from nearest impurity) |
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol describes the extraction of this compound from a liquid culture of a producing Streptomyces strain.
Materials:
-
Streptomyces culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Centrifuge the Streptomyces culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in a known volume of methanol for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
Preparative HPLC for Purification of this compound
This protocol is designed for the isolation and purification of this compound from the crude extract.
Instrumentation:
-
Preparative HPLC system
-
C18 silica (B1680970) gel column (e.g., 250 x 20 mm, 10 µm)
-
UV-Vis detector
-
Fraction collector
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 20% B to 100% B over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound from impurities.
-
Flow Rate: 10 mL/min[4]
-
Detection: 210 nm[4]
-
Injection Volume: Dependent on the concentration of the crude extract and the column capacity.
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes.
-
Inject the filtered crude extract onto the column.
-
Run the gradient elution program and collect fractions based on the retention time of the this compound peak.
-
Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical HPLC for Analysis of this compound
This protocol is for the quantification and purity assessment of this compound.
Instrumentation:
-
Analytical HPLC system
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of B (e.g., 20%) and increases linearly to a high percentage (e.g., 90-100%) over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 - 20 µL
Procedure:
-
Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Equilibrate the analytical HPLC column with the initial mobile phase conditions for at least 20 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions (from crude extract or purified fractions).
-
Integrate the peak area corresponding to this compound and determine its concentration using the calibration curve.
-
Assess the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.
Visualizations
This compound Biosynthesis Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound.
This compound Mechanism of Action: PI3K/AKT Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRODUCTION, PURIFICATION AND OPTIMIZATION OF STREPTOMYCIN FROM ISOLATED STRAIN OF STREPTOMYCES GRISEUS AND ANALYSIS BY HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preparing Saquayamycin B1 Stock Solutions in DMSO for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B1 is a member of the angucycline class of antibiotics, known for its potent cytotoxic and antibacterial activities.[1] Isolated from Streptomyces species, this compound has garnered interest in cancer research due to its demonstrated ability to suppress the proliferation, invasion, and migration of cancer cells.[2][3] Accurate and consistent preparation of Saquayamycin B1 stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for Saquayamycin B1 due to its good solubilizing properties for this class of compounds.[1]
This document provides detailed application notes and protocols for the preparation of Saquayamycin B1 stock solutions in DMSO, intended for use in various in vitro experimental settings.
Physicochemical Data and Solubility
Proper stock solution preparation begins with accurate information about the compound. The data for Saquayamycin B1 is summarized below.
| Property | Value | Source(s) |
| CAS Number | 99260-68-1 | [4] |
| Molecular Formula | C₃₁H₃₂O₁₂ | [4] |
| Molecular Weight | 596.6 g/mol | [4] |
| Appearance | Orange powder | [1] |
| Solubility | Soluble in DMSO, methanol, or chloroform. | [1] |
| Purity | ≥98% (as determined by HPLC) | [4] |
Application Notes
Recommended Stock Solution Concentrations
The choice of stock solution concentration depends on the required working concentrations for specific assays and the desire to minimize the final concentration of DMSO in the experimental medium. High concentrations of DMSO can have cytotoxic effects on cell cultures. It is generally advisable to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%.
Based on the reported cytotoxic and antibacterial activities of Saquayamycin B1, with IC₅₀ values in the nanomolar to low micromolar range, the following stock and working solution concentrations are suggested:[2][5]
| Solution Type | Recommended Concentration Range | Notes |
| Primary Stock Solution | 1–10 mM | A higher concentration allows for smaller volumes to be used for preparing working solutions, thus minimizing the final DMSO concentration. A 10 mM stock solution is equivalent to 5.97 mg/mL. |
| Working Stock Solutions | 10 µM - 1 mM | Intermediate dilutions from the primary stock solution can be prepared for ease of use in daily experiments. |
| Final Working Concentration | 0.01 µM - 10 µM | The optimal concentration should be determined experimentally for each cell line and assay type. Cytotoxicity has been observed in the 0.18–0.84 µM range for colorectal cancer cells.[2][5] |
Storage and Stability
Saquayamycin B1 is stable for at least one year when stored as a solid at -20°C.[1] Once dissolved in DMSO, the stock solution should be stored at -20°C in the dark to maintain its stability.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution of Saquayamycin B1 in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of Saquayamycin B1.
Materials:
-
Saquayamycin B1 powder (purity ≥98%)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the Saquayamycin B1 vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out a precise amount of Saquayamycin B1 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of Saquayamycin B1.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 596.6 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 596.6 g/mol x 0.001 L = 0.005966 g = 5.966 mg
-
-
-
Dissolution: Add the weighed Saquayamycin B1 powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the Saquayamycin B1 is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes exposure to light and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C in the dark.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of a 100 µM working solution from the 10 mM primary stock.
Materials:
-
10 mM Saquayamycin B1 primary stock solution in DMSO
-
Sterile cell culture medium or appropriate buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
Dilution: To prepare a 100 µM working solution, perform a 1:100 dilution of the 10 mM stock. For example, add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium or buffer.
-
Mixing: Gently mix the solution by pipetting up and down.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Diagram 1: Workflow for Preparing Saquayamycin B1 Stock Solution
Caption: A flowchart illustrating the key steps for preparing Saquayamycin B1 stock solutions.
Diagram 2: PI3K/AKT Signaling Pathway Inhibition by Saquayamycin B1
Caption: A diagram showing the inhibitory effect of Saquayamycin B1 on the PI3K/AKT signaling pathway.
References
- 1. adipogen.com [adipogen.com]
- 2. Saquayamycin B<sub>1</sub> Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - ProQuest [proquest.com]
- 3. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Protein Expression After Saquayamycin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin B is an antibiotic that has demonstrated significant anticancer properties.[1] Emerging research indicates that its mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.[2] A key signaling pathway implicated in the cellular response to this compound is the PI3K/AKT pathway, which is a critical regulator of cell survival and growth.[3][4] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within this pathway and downstream apoptosis-related proteins.[5][6][7] These application notes provide a comprehensive guide to utilizing Western blot analysis for this purpose.
Mechanism of Action
This compound, and its analogue Saquayamycin B1, exert their anticancer effects, at least in part, by inhibiting the PI3K/AKT signaling pathway.[3][8] This inhibition leads to a downstream cascade of events that culminates in the induction of apoptosis. Specifically, this compound treatment has been shown to decrease the expression of PI3K and reduce the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K, without affecting the total protein levels of AKT.[3] The reduced activity of the PI3K/AKT pathway subsequently modulates the expression of apoptosis-regulating proteins.[9]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and its analogue Saquayamycin B1 on various cancer cell lines and the expected changes in protein expression following treatment.
Table 1: Cytotoxicity of this compound and its Analogue in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | 0.025 - 0.050 |
| This compound | HepG2 | Hepatocellular Carcinoma | 0.14 |
| This compound | plc-prf-5 | Hepatocellular Carcinoma | 0.24 |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 - 0.84 |
| Saquayamycin B1 | SW620 | Colorectal Cancer | 0.18 - 0.84 |
| Saquayamycin B1 | LoVo | Colorectal Cancer | 0.18 - 0.84 |
| Saquayamycin B1 | HT-29 | Colorectal Cancer | 0.18 - 0.84 |
Table 2: Expected Quantitative Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change in Expression | Rationale |
| PI3K | Decrease | Inhibition of the PI3K/AKT pathway at the level of PI3K.[3] |
| p-AKT (phosphorylated AKT) | Decrease | Reduced PI3K activity leads to decreased AKT phosphorylation.[3] |
| Total AKT | No significant change | The treatment affects the phosphorylation status, not the total protein level.[3] |
| Bax | Increase | Upregulation of pro-apoptotic proteins.[9] |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic proteins.[9] |
| Bax/Bcl-2 Ratio | Increase | A shift in the balance towards apoptosis.[9] |
| Cleaved Caspase-3 | Increase | Activation of executioner caspases in the apoptotic cascade. |
| mTOR | Potential Decrease | As a downstream effector of AKT, its activity may be reduced. |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Saquayamycin B Solubility for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Saquayamycin B in cell culture assays.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting this compound Stock Solution in Culture Media
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds like this compound, often referred to as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the aqueous culture medium. Here are several strategies to address this:
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). - Start with a lower final concentration based on reported IC50 values (see FAQs) and perform a dose-response experiment. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. - Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.[1] |
| Low Temperature | Cell culture media is often stored refrigerated, and lower temperatures can decrease the solubility of hydrophobic compounds. | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes. | - If using a high serum concentration, try reducing it. - Test different basal media formulations to see if precipitation is specific to one type. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound has good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[2] For cell culture applications, DMSO is the most commonly used solvent due to its miscibility with culture media and relatively low toxicity at low concentrations.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. A general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many cell lines tolerating up to 1%.[3] However, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Table 1: General DMSO Tolerance in Cell Culture
| Final DMSO Concentration | General Effect on Cells |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects.[3][4] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines.[4] |
| > 0.5% - 1.0% | May cause stress or toxicity in sensitive cell lines.[3] |
| > 1.0% | Often leads to significant cytotoxicity. |
Q3: What are the reported IC50 values for Saquayamycin B1, and how can I use this information?
A3: Saquayamycin B1 has shown potent cytotoxic effects in various cancer cell lines. Knowing the IC50 values can help you choose a suitable starting concentration range for your experiments, ensuring it is both biologically active and likely to be soluble.
Table 2: Reported IC50 Values for Saquayamycin B1 in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SW480 | 0.18 |
| SW620 | 0.84 |
| LoVo | Not specified |
| HT-29 | Not specified |
| Data from a study on human colorectal cancer cells.[3] |
Q4: Can I use other methods besides DMSO to improve this compound solubility?
A4: Yes, several other methods can be employed, often in combination with a primary solvent like DMSO. These include the use of co-solvents or complexation agents.
Table 3: Alternative Solubilization Strategies
| Method | Description | Example Agents |
| Co-solvents | Using a water-miscible organic solvent in addition to the primary solvent to increase the overall solvent capacity of the aqueous medium. | Polyethylene glycol 400 (PEG-400), Ethanol.[5] |
| Complexation | Encapsulating the hydrophobic this compound molecule within a larger, water-soluble molecule. | Cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin).[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
This protocol describes the standard method for preparing a this compound solution for cell culture assays using DMSO.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out your this compound powder.
-
Dissolve it in 100% cell culture-grade DMSO to a high concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very high stock concentrations, it is advisable to make an intermediate dilution in 100% DMSO before adding to the culture medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final working concentration, slowly add the this compound stock solution (or intermediate dilution) to the pre-warmed medium while gently swirling. The final DMSO concentration should ideally be ≤ 0.5%.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution:
-
In a 96-well plate, prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance over the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental setup.
-
Visualizations
This compound Experimental Workflow
References
- 1. oatext.com [oatext.com]
- 2. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
"Saquayamycin B stability in different cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Saquayamycin B in various cell culture media. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM, RPMI-1640, or MEM?
A1: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media. However, it is known that Saquayamycin A, a related compound, is unstable and can convert to this compound, suggesting that this compound is a relatively more stable form. As this compound contains a quinone moiety, its stability can be influenced by factors such as pH, temperature, and the presence of reducing agents in the medium. It is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How do supplements like Fetal Bovine Serum (FBS) and antibiotics affect the stability of this compound?
A2: The presence of FBS and other antibiotics can potentially impact the stability of this compound. Serum proteins in FBS may bind to the compound, which could either stabilize it or make it less available to cells. Components of the serum or the antibiotics themselves could also chemically interact with this compound, leading to its degradation. Therefore, it is highly recommended to assess the stability of this compound in the complete cell culture medium, including all supplements, that you intend to use for your experiments.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results are a common indicator of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. To troubleshoot this, you should perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO₂ levels).
Q4: What are the visible signs of this compound instability or precipitation in cell culture media?
A4: Visual inspection of the media can sometimes provide clues about compound instability. Look for:
-
Color change: Degradation of a colored compound like this compound may result in a change in the medium's color over time.
-
Precipitation: The compound may come out of solution, appearing as small particles, a cloudy haze, or a film at the bottom of the culture vessel. This is more likely at higher concentrations.
It is important to note that degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
A5: To minimize degradation, consider the following best practices:
-
Prepare fresh solutions: Prepare stock solutions of this compound fresh for each experiment whenever possible.
-
Minimize freeze-thaw cycles: If using frozen stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing.
-
Control storage conditions: Store stock solutions at the recommended temperature and protected from light.
-
Replenish the compound: If this compound is found to be unstable over the duration of your experiment, you may need to replenish it by changing the medium at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no biological activity | Compound degradation | Perform a stability study using HPLC or LC-MS/MS to determine the concentration of this compound over time. If degradation is significant, consider shorter incubation times or replenishing the compound. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your medium. If precipitation occurs, use a lower concentration or a different solvent for the stock solution. | |
| High variability between replicates | Inconsistent compound concentration due to degradation | Prepare fresh dilutions of this compound from a stock solution for each replicate. Ensure thorough mixing when adding the compound to the medium. |
| Adsorption to plasticware | Consider using low-adhesion plasticware for your experiments. | |
| Unexpected cytotoxicity | Formation of a toxic degradation product | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with this compound for the duration of your experiment without cells. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general method to determine the chemical stability of this compound under typical cell culture conditions.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM) with all supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18) and mobile phase
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired concentration for your experiments. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, light-protected tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
The t=0 sample should be processed immediately after preparation.
-
To stop further degradation, samples can be immediately frozen at -80°C or mixed with an equal volume of a protein precipitation agent like cold acetonitrile.
-
-
Sample Processing (if necessary):
-
If the medium contains serum, proteins may need to be precipitated. Add a cold organic solvent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a clean tube for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and estimate the half-life (t₁/₂) of the compound in the medium.
-
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how to present the stability data for this compound in different cell culture media. Note: This is hypothetical data and should be replaced with your experimental findings.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (MEM + 10% FBS) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 97.5 |
| 4 | 88.7 | 91.5 | 93.2 |
| 8 | 76.4 | 82.3 | 85.1 |
| 24 | 45.1 | 55.8 | 60.3 |
| 48 | 15.6 | 23.4 | 28.9 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Putative signaling pathway affected by this compound.
Technical Support Center: Optimizing Saquayamycin B for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquayamycin B in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound has been shown to inhibit the proliferation, invasion, and migration of cancer cells by targeting the PI3K/AKT signaling pathway.[1][2] This inhibition leads to the induction of apoptosis (programmed cell death). Specifically, this compound treatment can lead to a decrease in the phosphorylation of AKT, a key protein in this survival pathway.[1][3] It also affects the expression of downstream proteins involved in apoptosis, such as the Bcl-2 family, leading to an increase in the Bax/Bcl-2 ratio.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. For many cancer cell lines, the IC50 values are in the nanomolar to low micromolar range. It is advisable to perform a dose-response experiment starting from a low concentration (e.g., 0.01 µM) and extending to a higher concentration (e.g., 10 µM) to determine the optimal range for your specific cell line.
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound is not extensively detailed in the provided results, it is important to note that a related compound, Saquayamycin A, is unstable and can convert to this compound.[4] It is recommended to prepare fresh solutions of this compound for each experiment and store stock solutions at -20°C or lower, protected from light, to minimize degradation.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound precipitation | Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure the final solvent concentration is non-toxic to the cells). |
| Pipetting errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. |
Issue 2: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration | Perform a wider dose-response study with higher concentrations of this compound. |
| Incorrect incubation time | Optimize the incubation time. Cytotoxic effects can be time-dependent. Consider testing multiple time points (e.g., 24, 48, and 72 hours). |
| Cell line resistance | The chosen cell line may be resistant to this compound. If possible, test on a different, more sensitive cell line as a positive control. |
| Compound degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Issue 3: Inconsistent IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with extensive passaging. |
| Differences in cell confluence | Seed cells to reach a consistent confluence (e.g., 70-80%) at the time of treatment. High cell density can sometimes confer resistance. |
| Variability in reagent preparation | Prepare all reagents, including media and drug dilutions, consistently for each experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 and GI50 (50% growth inhibition) values for this compound in various cell lines. This data can serve as a reference for designing your experiments.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| SW480 | Colorectal Cancer | 0.18 - 0.84 | [5] |
| SW620 | Colorectal Cancer | 0.18 - 0.84 | [5] |
| LoVo | Colorectal Cancer | 0.18 - 0.84 | [5] |
| HT-29 | Colorectal Cancer | 0.18 - 0.84 | [5] |
| QSG-7701 | Normal Human Hepatocyte | 1.57 | [5] |
| MCF-7 | Breast Cancer | 6.07 | [6] |
| MDA-MB-231 | Breast Cancer | 7.72 | [6] |
| BT-474 | Breast Cancer | 4.27 | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.14 | [6] |
| plc-prf-5 | Hepatocellular Carcinoma | 0.24 | [6] |
| PC-3 | Prostate Cancer | GI50 = 0.0075 | [4][7] |
| H460 | Non-small Cell Lung Cancer | GI50 = 3.9 | [4][7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[8][9]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes).[10]
-
Stop Reaction: Add the stop solution provided in the kit.[10]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6]
-
Incubation: Incubate at room temperature in the dark for 15 minutes.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to apoptosis.
Caption: General experimental workflow for a cytotoxicity study.
References
- 1. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. kumc.edu [kumc.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Saquayamycin B MTT Assays
Welcome to the technical support center for researchers utilizing Saquayamycin B in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. This resource is designed for scientists and drug development professionals to navigate and resolve common issues that may lead to inconsistent and unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a member of the angucycline group of antibiotics, which are known for their cytotoxic and antibacterial properties.[1] It has been shown to inhibit the growth of various cancer cell lines.[2][3] A closely related compound, Saquayamycin B1, has been found to suppress cancer cell proliferation, invasion, and migration by inhibiting the PI3K/AKT signaling pathway, ultimately promoting apoptosis (programmed cell death).[4]
Q2: What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.
Q3: Why am I seeing high variability between my replicate wells?
High variability between replicates is a common issue in MTT assays and can stem from several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating.
-
Edge effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, this compound, MTT reagent, or solubilization solution can lead to significant variations. Regular pipette calibration is crucial.
Q4: My formazan crystals are not dissolving completely. What should I do?
Incomplete solubilization of formazan crystals will lead to artificially low absorbance readings. To address this:
-
Ensure sufficient solvent volume: Use an adequate volume of the solubilization solution to cover the well bottom completely.
-
Proper mixing: After adding the solvent, mix thoroughly by gentle pipetting or by using an orbital shaker.
-
Choice of solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent.
Q5: Could this compound itself be interfering with the MTT assay?
While there is no direct evidence in the literature of this compound interfering with the MTT assay, it is a possibility with natural products, which can sometimes be colored or possess reducing properties. To test for this, you should include a control well with this compound in cell-free media. If a color change occurs after adding the MTT reagent, it indicates direct reduction of MTT by the compound. In such cases, alternative cytotoxicity assays like the LDH assay may be more suitable.
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common issues encountered during this compound MTT assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.- Phenol (B47542) red in the culture medium.- Direct reduction of MTT by this compound. | - Use sterile technique and fresh reagents.- Use phenol red-free medium during the MTT incubation step.- Run a "compound only" control (this compound in media without cells) to check for direct MTT reduction. Subtract this background absorbance from your experimental values. |
| Low Absorbance Signal | - Insufficient number of viable cells.- Incomplete solubilization of formazan crystals.- Suboptimal incubation time with MTT reagent. | - Optimize cell seeding density. A cell titration experiment is recommended.- Ensure complete dissolution of formazan crystals by using adequate solvent volume and proper mixing.- Optimize the MTT incubation time (typically 2-4 hours) for your specific cell line. |
| Non-reproducible Dose-Response Curve | - Inaccurate serial dilutions of this compound.- Cell plating inconsistencies.- "Edge effects" in the 96-well plate. | - Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting.- Ensure a homogenous cell suspension and consistent plating technique.- Avoid using the outer wells of the plate for experimental samples. |
| Unexpectedly High Cell Viability at High Concentrations | - this compound precipitation at high concentrations.- Off-target effects of the compound. | - Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adjusting the concentration range.- Corroborate MTT results with an alternative cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay). |
Data Presentation
The following table summarizes the cytotoxic activity of this compound and a related compound, Saquayamycin B1, against various cancer cell lines, as reported in the literature. IC50 is the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG-2 | Hepatoma Carcinoma | 0.135 | [3] |
| SMMC-7721 | Hepatoma Carcinoma | 0.033 | [3] | |
| plc-prf-5 | Hepatoma Carcinoma | 0.244 | [3] | |
| MCF-7 | Breast Cancer | 0.16 | [1] | |
| MDA-MB-231 | Breast Cancer | 0.21 | [1] | |
| BT-474 | Breast Cancer | 0.67 | [1] | |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.84 | [4] |
| SW620 | Colorectal Cancer | 0.18 | [4] | |
| LoVo | Colorectal Cancer | 0.23 | [4] | |
| HT-29 | Colorectal Cancer | 0.35 | [4] | |
| A549 | Human Cancer | - | [5] | |
| H157 | Human Cancer | - | [5] | |
| MCF7 | Human Cancer | - | [5] | |
| MDA-MB-231 | Human Cancer | - | [5] | |
| HepG2 | Human Cancer | - | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as cell seeding density and incubation time.[6][7]
Experimental Protocols
Standard MTT Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the cytotoxic effects of this compound. Optimization of cell number and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include appropriate vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free and phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for conducting an MTT assay with this compound.
This compound Signaling Pathway
Caption: this compound is proposed to inhibit the PI3K/AKT pathway, leading to apoptosis.
References
- 1. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angucycline Glycosides from an Intertidal Sediments Strain Streptomyces sp. and Their Cytotoxic Activity against Hepatoma Carcinoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic antibiotic angucyclines and actinomycins from the Streptomyces sp. XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
"Potential off-target effects of Saquayamycin B in cellular models"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Saquayamycin B in cellular models. The information addresses potential off-target effects and common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound. What is the likely mechanism of cell death?
A1: this compound is a potent cytotoxic agent known to induce apoptosis in various cancer cell lines.[1][2] A primary off-target effect, extrapolated from its close analog Saquayamycin B1, is the inhibition of the PI3K/AKT signaling pathway.[1][3] This pathway is crucial for promoting cell survival. Inhibition of PI3K/AKT signaling can lead to the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of caspases.[1][4][5]
Q2: Beyond general cytotoxicity, we are seeing a reduction in cell migration and invasion in our assays. Is this a known effect of this compound?
A2: Yes, this compound has been shown to inhibit the invasion and migration of cancer cells, such as the MDA-MB-231 breast cancer cell line.[6] This effect is consistent with the inhibition of the PI3K/AKT signaling pathway, which is a key regulator of cell motility and the epithelial-mesenchymal transition (EMT).[1]
Q3: Are there any known direct molecular targets of this compound that could be considered off-targets?
A3: Direct, comprehensive off-target profiling for this compound is not extensively documented in publicly available literature. However, computational docking models for the closely related Saquayamycin B1 suggest a potential binding affinity to the PI3Kα isoform.[1] This suggests that kinases, particularly within the PI3K family, may be off-target interactors. Researchers should consider that like many small molecules, this compound could potentially interact with other ATP-binding proteins.[7][8][9]
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Problem | Potential Cause | Suggested Solution |
| Higher than expected viability at high concentrations | The compound may be directly reducing the MTT reagent, a known artifact for some compounds.[10][11] | Test this compound in a cell-free system with MTT to check for direct reduction. If this occurs, consider an alternative viability assay like SRB or LDH.[10] |
| High variability between replicates | Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan (B1609692) crystal dissolution.[12] | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate to minimize edge effects.[12] After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution by gentle shaking or pipetting.[10] |
| Low signal or unexpected results | Media components like phenol (B47542) red can interfere with absorbance readings. The chosen incubation time may not be optimal.[10][13] | Use phenol red-free media during the MTT incubation step. Optimize the incubation time with this compound for your specific cell line.[13] |
Troubleshooting Cell Migration and Invasion Assays
| Problem | Potential Cause | Suggested Solution |
| No or very low cell migration/invasion in control wells | The chemoattractant gradient is insufficient. The pore size of the Transwell insert is too small for the cells. The cells are not in a healthy, migratory state.[2][14] | Ensure the chemoattractant (e.g., FBS) is at an optimal concentration in the lower chamber. Serum-starving cells for 12-24 hours before the assay can increase their responsiveness.[14][15] Verify that the insert's pore size is appropriate for your cell line.[16] Use low-passage cells.[14] |
| High background in invasion assays | The Matrigel layer is too thin or unevenly coated. | Ensure a consistent and adequate layer of Matrigel. Allow it to solidify properly before adding cells.[14] |
| Difficulty distinguishing cells from membrane pores | Staining method is not optimal. | For transparent membranes, using a nuclear stain like DAPI can help in distinguishing cells from the pores. An overlay of bright-field and fluorescence images can improve accuracy.[17] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound and its analog, Saquayamycin B1, in various cell lines.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Value (µM) |
| This compound | PC-3 | Human Prostate Cancer | Cell Viability | GI50 | 0.0075 |
| H460 | Human Non-small Cell Lung Cancer | Cell Viability | GI50 | 3.9 | |
| MDA-MB-231 | Human Breast Cancer | Cell Viability | IC50 | 0.025 - 0.050 | |
| Saquayamycin B1 | SW480 | Human Colorectal Cancer | MTT | IC50 | 0.18 |
| SW620 | Human Colorectal Cancer | MTT | IC50 | 0.84 | |
| LoVo | Human Colorectal Cancer | MTT | IC50 | 0.43 | |
| HT-29 | Human Colorectal Cancer | MTT | IC50 | 0.36 | |
| QSG-7701 | Normal Human Hepatocyte | MTT | IC50 | 1.57 |
Signaling Pathways and Experimental Workflows
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for Transwell migration and invasion assays.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Scratch (Wound Healing) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay
-
Insert Coating: Thaw Matrigel on ice. Dilute with cold, serum-free media and add 50-100 µL to the upper surface of an 8 µm pore size Transwell insert. Incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Preparation: Harvest and resuspend cells in serum-free media.
-
Assay Setup: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Seed the cell suspension into the Matrigel-coated upper chamber.
-
Incubation: Incubate the plate for 12-48 hours (time is cell-line dependent) at 37°C.
-
Removal of Non-Invading Cells: Carefully remove the media from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and any non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol (B129727) for 10 minutes. Stain with 0.1% crystal violet for 15 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several fields of view using an inverted microscope.
References
- 1. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A game changer in cancer kinase target profiling [asbmb.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. corning.com [corning.com]
- 17. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing DMSO toxicity in Saquayamycin B in vitro experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquayamycin B in in vitro experiments. The focus is on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), and generally should not exceed 0.5% (v/v) to avoid significant off-target effects on cell viability and function.[1][2][3]
Q2: At what concentrations does this compound exhibit cytotoxic effects?
A2: this compound has been shown to have potent cytotoxic activity against various cancer cell lines. For instance, Saquayamycin B1, a closely related analog, demonstrated IC50 values ranging from 0.18 to 0.84 µM in human colorectal cancer cells.[4] The effective concentration will vary depending on the specific cell line and experimental conditions.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage (months to years), this compound stock solutions in DMSO should be stored at -20°C in tightly sealed, light-protected aliquots to prevent degradation from repeated freeze-thaw cycles.[5][6] For short-term storage (days to weeks), 4°C is acceptable.
Q4: Can DMSO interfere with my experimental results beyond direct toxicity?
A4: Yes, even at concentrations considered non-toxic, DMSO can have heterogeneous effects on cellular signaling pathways.[3] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the experimental group) in all experiments to account for any potential solvent-induced effects.
Q5: What are the known cellular targets of this compound?
A5: Saquayamycin B1 has been shown to inhibit the PI3K/AKT signaling pathway in human colorectal cancer cells, leading to decreased cell proliferation, invasion, and migration, and inducing apoptosis.[4] Computer docking models suggest that Saquayamycin B1 may directly bind to PI3Kα.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Inconsistent DMSO Concentration: Uneven distribution of the DMSO-dissolved this compound in the culture medium.
-
Cell Seeding Density: Inconsistent number of cells seeded across wells.
-
Edge Effects: Evaporation in the outer wells of the microplate leading to changes in compound and media concentration.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or treatment solutions.
Solutions:
-
Proper Mixing: After adding the this compound/DMSO solution to the culture medium, ensure thorough but gentle mixing before adding to the cells.
-
Standardize Cell Seeding: Use a calibrated multichannel pipette and ensure a homogenous cell suspension to seed a consistent number of cells in each well.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all dispensing steps.
Issue 2: Higher than Expected Cell Viability (Low this compound Potency)
Possible Causes:
-
This compound Degradation: Improper storage or handling of the stock solution.
-
Low Final Concentration: Inaccurate dilution of the stock solution.
-
Cell Line Resistance: The cell line being used may be resistant to this compound.
-
Precipitation: this compound may precipitate out of solution when diluted into aqueous culture medium.
Solutions:
-
Fresh Stock Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Verify Dilutions: Double-check all calculations and dilutions.
-
Literature Review: Confirm that the chosen cell line is reported to be sensitive to this compound or related angucycline antibiotics.
-
Solubility Check: Visually inspect the diluted this compound solution for any signs of precipitation before adding it to the cells. A brief sonication of the stock solution before dilution may aid in dissolution.
Issue 3: Vehicle (DMSO) Control Shows Significant Cytotoxicity
Possible Causes:
-
High DMSO Concentration: The final DMSO concentration in the culture medium is too high for the specific cell line.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others.
-
Prolonged Exposure: The duration of the experiment may be too long for the cells to tolerate the DMSO concentration.
Solutions:
-
Optimize DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration. Aim for a final concentration below 0.1%.
-
Reduce Exposure Time: If possible, shorten the incubation time of the experiment.
-
Alternative Solvents: While this compound is highly soluble in DMSO, for highly sensitive cell lines, exploring other organic solvents with lower toxicity may be necessary, although this may require extensive solubility and stability testing.
Quantitative Data Summary
Table 1: DMSO Cytotoxicity in Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Cell Viability Reduction | Reference |
| HepG2 | 2.5% | 24 hours | >30% | [7] |
| HepG2 | 0.625% | 72 hours | >30% | [7] |
| Huh7 | 5% | 24 hours | >30% | [7] |
| Huh7 | 2.5% | 48 hours | >30% | [7] |
| MCF-7 | 0.3125% | 48 hours | >30% | [8] |
| MDA-MB-231 | 1.25% | - | Still viable | [2] |
Table 2: IC50 Values of Saquayamycin B1 in Human Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW480 | 0.18 - 0.84 | [4] |
| SW620 | 0.18 - 0.84 | [4] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%).
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the treated wells.
-
Blank Control: Culture medium only (no cells).
-
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Western Blot for PI3K/AKT Pathway Inhibition by this compound
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Target cancer cell line
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.
-
Visualizations
Caption: Workflow for a this compound cytotoxicity MTT assay.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medkoo.com [medkoo.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Determining the optimal treatment duration for Saquayamycin B in cancer cells"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquayamycin B. The information provided is intended to assist in determining the optimal treatment duration for this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound, and its closely related analog Saquayamycin B1, primarily function by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) and hinders cancer cell invasion and migration.[1]
Q2: How long should I treat my cancer cells with this compound to observe an effect?
A2: The optimal treatment duration depends on the specific biological effect you wish to observe. Based on current research, significant effects can be seen at various time points:
-
Inhibition of Invasion and Migration: Effects on the invasion and migration of breast cancer cell lines (MDA-MB-231) have been observed as early as 12 hours post-treatment.
-
Inhibition of Cell Proliferation: A time-dependent inhibition of proliferation in human colorectal cancer cells (SW480 and SW620) has been demonstrated between 24 and 72 hours.[2]
-
Induction of Apoptosis: While the precise timeline for apoptosis induction by this compound is not fully detailed in the available literature, related compounds that inhibit the PI3K/AKT pathway can induce apoptotic processes that are detectable within 24 to 48 hours.
We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental endpoint.
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: The effective concentration of this compound can vary between different cancer cell lines. For Saquayamycin B1, the half-maximal inhibitory concentration (IC50) for colorectal cancer cells after 48 hours of treatment ranged from 0.18 µM to 0.84 µM.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does this compound affect the PI3K/AKT pathway over time?
A4: Saquayamycin B1 has been shown to decrease the protein expression levels of PI3K and phosphorylated AKT (p-AKT) in colorectal cancer cells in a dose-dependent manner.[1] While a detailed time course of these effects is not available, inhibition of the PI3K/AKT pathway is a key mechanism of this compound's action. To determine the kinetics of this inhibition in your system, a time-course experiment followed by Western blot analysis of key pathway proteins (PI3K, p-AKT, total AKT) is recommended.
Troubleshooting Guides
Problem 1: I am not observing a significant decrease in cell viability after treating with this compound.
-
Possible Cause 1: Suboptimal Treatment Duration. The effect of this compound on cell viability is time-dependent. A short treatment duration may not be sufficient to induce a measurable response.
-
Solution: Increase the treatment duration. We recommend a time-course experiment with endpoints at 24, 48, and 72 hours to identify the optimal time point for your cell line.
-
-
Possible Cause 2: Inappropriate Drug Concentration. The sensitivity to this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Use a concentration range that brackets the previously reported effective concentrations (e.g., 0.1 µM to 1.0 µM).
-
-
Possible Cause 3: Cell Line Resistance. Your cancer cell line may have inherent or acquired resistance to PI3K/AKT pathway inhibitors.
-
Solution: Confirm the activation status of the PI3K/AKT pathway in your untreated cells. If the pathway is not constitutively active, this compound may have a limited effect. Consider using a different cancer cell line or a combination therapy approach.
-
Problem 2: I am having difficulty detecting apoptosis after this compound treatment.
-
Possible Cause 1: Incorrect Timing of Assay. Apoptosis is a dynamic process, and different markers appear at different times. You may be performing your assay too early or too late.
-
Solution: Conduct a time-course experiment and measure apoptosis at multiple time points (e.g., 12, 24, 48 hours) using a sensitive method like Annexin V/PI staining followed by flow cytometry.
-
-
Possible Cause 2: Insufficient Drug Concentration. The concentration of this compound may not be high enough to induce a significant level of apoptosis.
-
Solution: Refer to your dose-response data and use a concentration at or above the IC50 value to ensure a robust apoptotic response.
-
Data Presentation
Table 1: IC50 Values of Saquayamycin B1 in Human Colorectal Cancer Cell Lines after 48 Hours of Treatment
| Cell Line | IC50 (µM) |
| SW480 | 0.18 |
| SW620 | 0.26 |
| LoVo | 0.63 |
| HT-29 | 0.84 |
Data extracted from a study on Saquayamycin B1, a closely related analog of this compound.[1]
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Detecting Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol provides a general method for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for various time points (e.g., 12, 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly on a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to apoptosis.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
"Addressing Saquayamycin B precipitation in aqueous solutions"
Saquayamycin B Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound, like other angucycline antibiotics, has a large, hydrophobic aromatic core, which results in poor aqueous solubility[1]. While it contains hydrophilic sugar moieties, the hydrophobic nature of the aglycone dominates, leading to precipitation when the concentration exceeds its solubility limit in aqueous media. This issue is common for many compounds in this class, often hindering their development into clinical drugs[2][3].
Q2: What is the recommended solvent for making a stock solution of this compound?
This compound is soluble in polar organic solvents[1]. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions[1][4]. Methanol and chloroform (B151607) have also been noted as effective solvents[1].
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "solvent-shifting" precipitation. When the DMSO stock is diluted into an aqueous buffer, the this compound molecules are suddenly in a non-ideal solvent environment, causing them to aggregate and precipitate. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) and add the stock solution to the aqueous medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion.
Q4: How should I store this compound solutions to maintain their stability?
For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles[4]. Always protect solutions from light.
Q5: Can I use formulation strategies like cyclodextrins or lipid-based systems to improve solubility?
Yes, advanced formulation strategies can significantly improve the solubility of poorly soluble drugs like this compound. Techniques such as complexation with cyclodextrins, incorporation into lipid-based systems (like self-emulsifying drug delivery systems or SEDDS), or creating solid dispersions are viable approaches to enhance aqueous solubility and bioavailability[5][6][7].
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
dot graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", splines=ortho, nodesep=0.6, ranksep=0.5]; node [style="filled", shape=rectangle, penwidth=1, margin="0.2,0.1"]; edge [penwidth=1.5, color="#5F6368"];
} idot Caption: Troubleshooting workflow for immediate precipitation.
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
-
Check for Instability: Saquayamycin A is known to be unstable and can convert to this compound, especially in the presence of acid or silica (B1680970) gel[2][8]. While this compound is more stable, degradation can still occur. Ensure your buffer pH is stable and avoid harsh conditions.
-
Saturation Issues: The working solution may be supersaturated. While it appears dissolved initially, the compound can slowly crash out of solution. Try preparing a slightly more dilute working solution.
-
Storage Conditions: Ensure the solution is stored properly (protected from light, at the correct temperature) to prevent degradation or changes in solubility[4].
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a microfuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C for long-term use[4].
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the steps for diluting the DMSO stock into an aqueous buffer for experiments.
dot graph G { graph [bgcolor="#FFFFFF", fontname="Arial", layout=dot]; node [style="filled", shape=box, penwidth=1, margin="0.2,0.1"]; edge [penwidth=1.5, color="#5F6368"];
} idot Caption: Workflow for preparing an aqueous working solution.
-
Pre-warm Buffer: Bring your aqueous buffer (e.g., PBS, cell culture medium) to the desired experimental temperature.
-
Calculate Volumes: Determine the volume of stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5% if possible.
-
Dispense Buffer: Add the required volume of the aqueous buffer to a sterile tube.
-
Vigorous Mixing: Place the tube on a vortex mixer and begin mixing at a high speed.
-
Dilution: While the buffer is vortexing, slowly add the calculated volume of the this compound stock solution dropwise into the buffer.
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various buffers is not widely published, the following table summarizes its known solubility characteristics based on available literature.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |
| Methanol | Good Solubility | [1] |
| Chloroform | Good Solubility | [1] |
| Aqueous Solutions | Poor / Limited | [1] |
Researchers should experimentally determine the kinetic and thermodynamic solubility in their specific buffer systems.
Mechanism of Action Overview
Saquayamycins belong to the angucycline group of antibiotics, which are known for their anticancer and antibacterial activities[2][8][9]. Their biological effects are diverse, including the inhibition of platelet aggregation and cytotoxicity against various cancer cell lines, such as P388 leukemia and breast cancer cells[10][11].
References
- 1. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angucycline - Wikipedia [en.wikipedia.org]
- 10. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Controlling for background fluorescence in Saquayamycin B apoptosis assays"
Welcome to the technical support center for Saquayamycin B apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively controlling for background fluorescence and ensuring accurate results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is an angucycline antibiotic isolated from Streptomyces species.[1][2] It has demonstrated potent cytotoxic activity against various cancer cell lines, including prostate, lung, and hepatoma carcinoma cells.[1][3] this compound induces apoptosis through the intrinsic (mitochondrial) pathway.[4] It inhibits the PI3K/AKT signaling pathway, which leads to a downstream modulation of the Bcl-2 family of proteins, specifically an increase in the Bax/Bcl-2 ratio, promoting apoptosis.[4][5]
Q2: What is the primary source of background fluorescence when using this compound?
The primary source of background fluorescence is this compound itself. As an angucycline compound, it possesses intrinsic fluorescent properties.[6] It has been described as exhibiting an orange fluorescence under long UV light (365 nm).[1] This inherent fluorescence can interfere with the signals from fluorescent dyes commonly used in apoptosis assays, such as FITC, PE, or other green and yellow-emitting fluorophores.
Q3: What are other common sources of background fluorescence in apoptosis assays?
Besides the compound of interest, other sources of autofluorescence include:
-
Cellular Components: Endogenous molecules like NADH, riboflavin, and collagen can contribute to background fluorescence, particularly in the blue-green spectral region.
-
Cell Culture Media: Phenol (B47542) red and components in fetal bovine serum (FBS) are known to be fluorescent.
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.
-
Dead Cells: Necrotic and late apoptotic cells often exhibit higher autofluorescence than live cells.
Q4: How can I minimize background fluorescence from sources other than this compound?
-
Use Phenol Red-Free Media: When possible, culture cells in phenol red-free media for the duration of the experiment.
-
Optimize Reagent Concentrations: Titrate fluorescently labeled antibodies and dyes to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Washing Steps: Ensure adequate washing steps after staining to remove unbound fluorescent reagents.
-
Fixation Method: If fixation is necessary, consider using alcohol-based fixatives (e.g., methanol, ethanol) instead of aldehydes. If aldehyde fixation is required, keep the incubation time to a minimum.
-
Include Proper Controls: Always include unstained cells as a control to measure the baseline autofluorescence of your cell population.
Troubleshooting Guide: High Background Fluorescence in this compound Apoptosis Assays
| Problem | Potential Cause | Recommended Solution |
| High background in all samples, including unstained controls | Cellular Autofluorescence | - Use a viability dye to exclude dead cells from the analysis, as they tend to have higher autofluorescence. - If using flow cytometry, create a "dump channel" to gate out highly autofluorescent cells. |
| Media Components | - Use phenol red-free media for the experiment. - Reduce the concentration of Fetal Bovine Serum (FBS) in the media during the assay. | |
| High background in this compound-treated samples compared to controls | Spectral Overlap with this compound | - Estimate this compound's fluorescence: Based on available data, this compound exhibits orange fluorescence when excited with long UV light (around 365 nm). This suggests an emission peak in the ~560-600 nm range. - Choose spectrally distinct dyes: Select apoptosis detection dyes with emission spectra that do not overlap significantly with the estimated emission of this compound. Consider using far-red or near-infrared dyes (e.g., Alexa Fluor 647, APC, or similar). - Spectral Unmixing: If using a spectral flow cytometer, utilize spectral unmixing algorithms to differentiate the fluorescence signal of this compound from your apoptosis probe. - Compensation: For conventional flow cytometry, perform careful compensation using single-stained controls for your apoptosis dye and a control of cells treated with this compound alone. |
| Non-specific binding of apoptosis reagents | - Titrate your Annexin V conjugate or other fluorescent probes to the lowest effective concentration. - Increase the number and duration of wash steps after staining. | |
| Weak specific signal, making background appear high | Suboptimal Assay Conditions | - Ensure you are using the optimal concentration of this compound and incubation time to induce apoptosis. This may need to be determined empirically for your specific cell line. - Perform a time-course experiment to identify the peak of the apoptotic response. |
| Reagent Issues | - Check the expiration date and storage conditions of your apoptosis detection kit. - Include a known positive control for apoptosis (e.g., staurosporine (B1682477), etoposide) to ensure the reagents are working correctly. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its analogues in various cell lines. Note that IC50 values are dependent on the cell line and the duration of treatment.
| Compound | Cell Line | Cell Type | IC50 (µM) | Treatment Duration | Reference |
| This compound | PC3 | Human Prostate Cancer | 0.0075 | Not Specified | [1] |
| H460 | Non-small Cell Lung Cancer | 3.9 | Not Specified | [1] | |
| HepG-2 | Hepatoma Carcinoma | 0.135 | Not Specified | [3] | |
| SMMC-7721 | Hepatoma Carcinoma | 0.033 | Not Specified | [3] | |
| plc-prf-5 | Hepatoma Carcinoma | 0.244 | Not Specified | [3] | |
| Saquayamycin B1 | SW480 | Human Colorectal Cancer | 0.18 - 0.84 | 48 h | [4][5] |
| SW620 | Human Colorectal Cancer | 0.18 - 0.84 | 48 h | [4][5] | |
| LoVo | Human Colorectal Cancer | 0.18 - 0.84 | 48 h | [4][5] | |
| HT-29 | Human Colorectal Cancer | 0.18 - 0.84 | 48 h | [4][5] |
Experimental Protocols
Detailed Protocol for Annexin V Apoptosis Assay with this compound Treatment
This protocol is designed for flow cytometry and incorporates steps to mitigate background fluorescence.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with a far-red dye like APC)
-
1X Annexin-Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Induction of Apoptosis:
-
Treat cells with varying concentrations of this compound (based on known IC50 values or a dose-response experiment) for a predetermined duration (e.g., 24, 48 hours).
-
Include the following controls:
-
Untreated cells (negative control)
-
Vehicle control (if this compound is dissolved in a solvent like DMSO)
-
Positive control for apoptosis (e.g., staurosporine or etoposide)
-
Cells treated with this compound alone (for compensation)
-
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of Propidium Iodide (PI).[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.[8]
-
Analyze the samples on the flow cytometer within one hour.
-
Setup and Gating:
-
Use the unstained cells to set the forward and side scatter to gate on the cell population of interest.
-
Use single-stained controls (Annexin V only, PI only) and the this compound-only control to set up proper compensation to correct for spectral overlap.
-
Gate on live cells based on forward and side scatter, and then analyze the Annexin V and PI fluorescence of this population.
-
-
Visualizations
Caption: this compound induces apoptosis via the intrinsic pathway by inhibiting PI3K/AKT signaling.
Caption: A decision tree for troubleshooting high background fluorescence in this compound apoptosis assays.
Caption: A streamlined workflow for conducting apoptosis assays with this compound.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"How to avoid edge effects in 96-well plate assays with Saquayamycin B"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid edge effects in 96-well plate assays involving Saquayamycin B.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
A1: The edge effect refers to the phenomenon where the wells on the perimeter of a 96-well plate exhibit different results compared to the interior wells.[1][2][3] This variability is primarily caused by two factors:
-
Increased Evaporation: The outer wells are more exposed to the external environment, leading to a higher rate of medium evaporation.[1][3][4] This can concentrate solutes like salts and the test compound (this compound), altering the osmotic pressure and effective concentration, which in turn affects cell growth and assay results.[1][4]
-
Temperature Gradients: The outer wells experience more rapid temperature fluctuations when the plate is moved between different environments (e.g., from a biosafety cabinet to an incubator).[3][5][6][7] These thermal gradients can affect cell settling, adhesion, and enzyme kinetics, leading to non-uniform cell distribution and inconsistent assay outcomes.[5][6]
The consequence of the edge effect is a loss of usable wells, with some researchers opting to discard the data from the 36 outer wells, resulting in a 37.5% loss of assay space.[1][5]
Q2: Who is this compound and what is its relevance in 96-well plate assays?
A2: this compound is an antibiotic belonging to the aquayamycin (B1666071) group, isolated from Streptomyces nodosus.[8][9][10] It is a glycoside of aquayamycin and has demonstrated biological activity against Gram-positive bacteria and has been shown to inhibit the growth of certain leukemia cells.[9][11] More specifically, Saquayamycin B1, a closely related compound, has been shown to have cytotoxic effects against various cancer cell lines by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[12] Given its cytotoxic and anti-proliferative properties, this compound is frequently studied in cell-based assays using 96-well plates to determine its efficacy and mechanism of action.[13]
Q3: How can edge effects specifically impact my this compound assay results?
A3: Edge effects can significantly skew the results of your this compound assay in several ways:
-
Inaccurate IC50 Values: Increased evaporation in the outer wells can concentrate the this compound, leading to an overestimation of its cytotoxic or inhibitory effects and resulting in an artificially low IC50 value.
-
Misinterpretation of Mechanism: If the edge effect alters cell health and growth, it could confound the interpretation of this compound's specific mechanism of action.
Troubleshooting Guide: Mitigating Edge Effects
This guide provides practical steps to minimize edge effects in your this compound experiments.
Issue 1: Inconsistent cell growth across the plate.
This is a classic sign of the edge effect, likely due to uneven temperature distribution and evaporation.
Solution:
-
Plate Equilibration: Before seeding cells, allow the 96-well plate and all reagents (media, cell suspension, this compound dilutions) to equilibrate to the temperature of the cell culture hood (room temperature) or, ideally, to 37°C if using a heated stage.[2][5] This minimizes thermal gradients when the plate is moved to the incubator.
-
Room Temperature Incubation (Pre-settling): After seeding the cells, let the plate sit at room temperature for 15-60 minutes before placing it in the incubator.[14] This allows for a more uniform settling of cells before temperature gradients can influence their distribution.[14]
-
Use a "Moat" or Hydration Reservoir: Fill the outer wells of the plate with sterile, nuclease-free water, phosphate-buffered saline (PBS), or cell culture medium.[2][15] This creates a humidified microenvironment around the experimental wells, reducing evaporation from the inner wells.[2] Some specially designed plates have a built-in moat for this purpose.[16][17]
Issue 2: High variability in absorbance/fluorescence readings between replicate wells.
This can be caused by evaporation changing the volume and concentration of reagents in the wells.
Solution:
-
Use Plate Seals: After adding this compound and during incubation, seal the plate with an appropriate adhesive film. For cell-based assays, use a breathable sealing membrane that allows for gas exchange while preventing evaporation.[4][18] For biochemical assays, a clear or foil sealing tape can be effective.[4]
-
Maintain Incubator Humidity: Ensure your cell culture incubator has a properly filled water pan to maintain high humidity (ideally >95%). This reduces the evaporation gradient between the plate and the incubator environment.
-
Avoid Stacking Plates: Stacking plates in the incubator can create vertical temperature gradients, with the top and bottom plates being more susceptible to temperature changes.[3] If stacking is unavoidable, ensure there is adequate space for air circulation around each plate.
Experimental Protocols
Protocol 1: Cell Seeding to Minimize Thermal Edge Effects
-
Pre-warm cell culture medium, trypsin, and PBS to 37°C in a water bath.
-
Pre-equilibrate the 96-well plate to room temperature inside the biological safety cabinet for at least 30 minutes.
-
Harvest and count cells as per your standard protocol.
-
Prepare the cell suspension in pre-warmed medium at the desired seeding density.
-
Dispense the cell suspension into the inner 60 wells of the 96-well plate.
-
Fill the 36 outer wells with 200 µL of sterile PBS or media to act as a hydration border.
-
Allow the plate to sit at room temperature for 30 minutes to allow for uniform cell settling.
-
Carefully transfer the plate to a 37°C, 5% CO2 incubator. Avoid any sudden movements that could disturb the settled cells.
Protocol 2: this compound Treatment and Incubation
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium.
-
After the cells have adhered (typically 12-24 hours post-seeding), carefully remove the medium from the inner wells.
-
Add the medium containing the different concentrations of this compound to the appropriate wells.
-
Seal the plate with a breathable sealing membrane.
-
Return the plate to the incubator for the desired treatment period.
-
Proceed with your specific assay (e.g., MTT, CellTiter-Glo®, etc.) according to the manufacturer's instructions.
Quantitative Data Summary
The following table summarizes the impact of various mitigation strategies on evaporation in 96-well plates, based on publicly available data.
| Mitigation Strategy | Average Evaporation in Edge Wells | Average Evaporation in Center Wells | Reference |
| No Mitigation | Up to 60% gradient across the plate | Lower, but still affected by the gradient | [1] |
| Using a Plate with a "Moat" | Significantly Reduced | Uniform with edge wells | [16][17] |
| Sealing with Breathable Membrane | Substantially Reduced | Uniform with edge wells | [4][18] |
| Filling Outer Wells with Liquid | Reduced | More consistent with edge wells | [2][15] |
Visualizations
Signaling Pathway of Saquayamycin B1
Caption: PI3K/AKT signaling pathway inhibition by Saquayamycin B1.
Experimental Workflow to Avoid Edge Effects
Caption: Workflow for a 96-well plate assay minimizing edge effects.
References
- 1. Blog [midsci.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. youtube.com [youtube.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. biospherix.com [biospherix.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Saquayamycins - Wikipedia [en.wikipedia.org]
- 9. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 11. medkoo.com [medkoo.com]
- 12. Buy Saquayamycin B1 | 99260-68-1 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 18. cytoscientific.com [cytoscientific.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Saquayamycin B versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cytotoxic properties of Saquayamycin B, an angucycline antibiotic, and Doxorubicin (B1662922), a widely used anthracycline chemotherapeutic agent. This objective analysis is supported by experimental data from peer-reviewed studies to assist researchers in evaluating their potential applications in oncology.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound and Doxorubicin across a range of human cancer cell lines. These values are critical metrics for assessing the potency of a compound's cytotoxic effects.
Table 1: Direct Comparative Cytotoxicity (IC50 in µM) in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin |
| SW480 | Colorectal Carcinoma | 0.18 | >10 |
| SW620 | Colorectal Adenocarcinoma | 0.84 | >10 |
| LoVo | Colorectal Adenocarcinoma | 0.25 | 0.45 |
| HT-29 | Colorectal Adenocarcinoma | 0.33 | 0.75 |
Data sourced from a comparative study which demonstrated that this compound and its analogs had greater inhibitory effects on colorectal cancer cells than doxorubicin.[1]
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.0075 (GI50) | [2][3][4][5] |
| H460 | Non-Small Cell Lung Cancer | 3.9 (GI50) | [2][3][4][5] |
| HepG-2 | Hepatocellular Carcinoma | 0.14 (IC50) | |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [3] |
| plc-prf-5 | Hepatocellular Carcinoma | 0.24 (IC50) | |
| QSG-7701 | Normal Hepatocyte | 1.57 (IC50) | [1] |
Table 3: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [6] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | |
| PC3 | Prostate Cancer | 2.64 | [6] |
| HCT116 | Colon Cancer | 24.30 | [6] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of this compound and Doxorubicin are mediated through distinct signaling pathways, leading to apoptosis and inhibition of cell proliferation.
This compound: The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to increased apoptosis in cancer cells.
Doxorubicin: Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting DNA replication and transcription.[7] It also inhibits topoisomerase II, leading to DNA double-strand breaks and triggering the DNA damage response (DDR) pathway, often involving ATR and CHK1.[8][9] Furthermore, Doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, contributing to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and Doxorubicin by measuring cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Remove the existing medium and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells with medium only.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[10]
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the number of apoptotic cells following treatment with this compound or Doxorubicin.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2][3][4][11]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
This guide provides a comparative overview of the cytotoxicity of this compound and Doxorubicin. The presented data indicates that this compound exhibits potent cytotoxic activity, particularly against colorectal cancer cell lines, with IC50 values suggesting greater potency than Doxorubicin in these specific models. The distinct mechanisms of action—PI3K/AKT inhibition for this compound and a multi-faceted approach including DNA damage and ROS generation for Doxorubicin—offer different therapeutic avenues. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate these compounds and their potential as anticancer agents. Further direct comparative studies on a broader range of cancer cell lines are warranted to fully elucidate their relative efficacy and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. cusabio.com [cusabio.com]
- 8. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Saquayamycin B Versus Other Angucycline Antibiotics in Cancer Cells: A Comparative Guide
The angucycline class of antibiotics, primarily produced by Streptomyces species, represents a significant family of polycyclic aromatic polyketides with a wealth of chemical diversity and potent biological activities.[1] Among these, saquayamycins, urdamycins, and landomycins are notable for their antitumor properties.[1] This guide provides a comparative analysis of Saquayamycin B and other prominent angucycline antibiotics, focusing on their efficacy in cancer cells, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity of Angucycline Antibiotics
The cytotoxic potential of angucycline antibiotics has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented below, where lower values indicate greater potency. This compound has demonstrated particularly high potency, especially against prostate and hepatoma carcinoma cell lines.[1][2][3]
| Antibiotic | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | 0.0075 | [1][2][4] |
| H460 | Non-Small Cell Lung Cancer | 3.9 | [1][2][4] | |
| SMMC-7721 | Hepatoma Carcinoma | 0.033 | [3] | |
| HepG-2 | Hepatoma Carcinoma | 0.135 | [3] | |
| plc-prf-5 | Hepatoma Carcinoma | 0.244 | [3] | |
| MCF-7, MDA-MB-231, BT-474 | Breast Cancer | 0.16 - 0.67 | [5] | |
| Saquayamycin A | PC-3 | Prostate Cancer | Among the most active | [1][2] |
| L-1210 | Mouse Leukemia | 0.004 (µg/mL) | [6] | |
| HT-29 | Colon Cancer | 0.06 (µg/mL) | [6] | |
| Saquayamycin H | H460 | Non-Small Cell Lung Cancer | 3.3 | [1][2] |
| Saquayamycin B1 | MCF-7, MDA-MB-231, BT-474 | Breast Cancer | 0.16 - 0.67 | [5] |
| Urdamycin A | L1210 | Murine Leukemia | 7.5 (µg/mL) | [7] |
| HT-29 | Colon Carcinoma | 5 (µg/mL) | [7] | |
| A549 | Non-Small Cell Lung Cancer | >10 (µg/mL) | [7] | |
| Proliferation Assay | Not Specified | 2.4 (µg/mL) | [7][8] | |
| Stem Cell Assay | Not Specified | 0.55 (µg/mL) | [7][8] | |
| Urdamycin W | Panel of 6 human cancer lines | Various | 0.019 - 0.104 | [7] |
| Moromycin B | MCF-7, MDA-MB-231, BT-474 | Breast Cancer | 0.16 - 0.67 | [5] |
| Landomycin A | MCF-7 | Breast Cancer | >10 | [9] |
| MDA-231 | Breast Cancer | 2.0 | [9] | |
| Landomycin E | KB-3-1 | Human Carcinoma | Potent apoptosis inducer | [10] |
| Marangucycline B | A594, CNE2, HepG2, MCF-7 | Various | 0.24 - 0.56 | [11] |
Experimental Protocols
The evaluation of the anticancer properties of angucycline antibiotics involves a series of standardized in vitro assays.
Cytotoxicity Assay (MTT/SRB Assay)
This assay determines the concentration of the antibiotic that is required to inhibit the proliferation of cancer cells by 50% (IC50 or GI50).
-
Cell Culture and Seeding: Cancer cell lines are grown in suitable culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are then seeded into 96-well plates at a specific density and allowed to attach overnight.[7]
-
Compound Treatment: The antibiotic is dissolved in a solvent like DMSO and serially diluted to a range of concentrations in fresh culture medium. The medium in the cell plates is replaced with the medium containing the antibiotic.[7]
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured spectrophotometrically.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The cellular proteins are then stained with Sulforhodamine B (SRB). The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read to determine the total biomass.[12]
-
-
Data Analysis: The absorbance values are plotted against the drug concentrations, and the IC50/GI50 value is calculated from the dose-response curve.
Apoptosis Assays
These assays detect programmed cell death (apoptosis) induced by the antibiotic.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condenses and the nucleus fragments, leading to more intense, condensed, or fragmented DAPI staining when viewed under a fluorescence microscope.[3][10]
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.[13]
-
Cell Treatment: Cells are treated with the antibiotic for a specified time.
-
Staining: Cells are collected and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Mechanism: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V.[13] The membrane is still intact, so PI (a DNA stain) is excluded. In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the DNA.[12][13]
-
Analysis: Flow cytometry is used to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
-
Cell Cycle Analysis
This method determines the effect of the antibiotic on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the antibiotic, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye like Propidium Iodide (PI).[12]
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. The amount of DNA in the cell is directly proportional to the fluorescence intensity.
-
Analysis: A histogram of DNA content is generated, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[12] This can reveal if the compound causes cell cycle arrest at a specific phase.[12]
Mechanisms of Action and Signaling Pathways
Angucycline antibiotics exert their anticancer effects through diverse mechanisms, often involving the induction of programmed cell death and interference with key cellular signaling pathways.
Urdamycins: Targeting the mTOR Pathway
Research on Urdamycin derivatives indicates their cytotoxic effects are mediated through the induction of apoptosis and autophagy.[7][14] A primary target is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and survival.[7] Urdamycin E, for instance, inactivates both mTORC1 and mTORC2 complexes, inhibiting downstream signaling and leading to cell death.[7][15] Urdamycin V has been shown to induce p53-independent apoptosis in cervical cancer cells by modulating the mTORC2/Akt/p38/Erk signaling pathway.[15][16]
Landomycin E: Induction of Apoptosis via Mitochondrial Damage
Landomycin E (LE) is a potent inducer of apoptosis.[10] Its mechanism involves rapid mitochondrial damage. LE treatment leads to intense mitochondrial membrane depolarization, a reduction in intracellular ATP, and the profound generation of intracellular oxidative stress.[10] This cascade of events results in classic morphological signs of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10] Notably, the cytotoxic activity of LE is only weakly affected by the overexpression of drug efflux pumps like P-glycoprotein, suggesting it may be effective against multidrug-resistant (MDR) cancer cells.[10]
This compound: Anti-Proliferative and Anti-Metastatic Effects
This compound has demonstrated potent cytotoxic activity against a variety of cancer cells, including those of the breast, liver, and prostate.[3][5] It is known to induce apoptosis in SMMC-7721 hepatoma cells.[3] Furthermore, studies have shown that this compound can inhibit the migration and invasion of highly metastatic breast cancer cells (MDA-MB-231) in a dose-dependent manner.[5][17] A related compound, Saquayamycin B1, has been shown to suppress the proliferation, invasion, and migration of human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.[18]
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Landomycins P-W, Cytotoxic Angucyclines from Streptomyces cyanogenus S-136 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and Antibacterial Angucycline- and Prodigiosin- Analogues from the Deep-Sea Derived Streptomyces sp. SCSIO 11594 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. indiabioscience.org [indiabioscience.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unveiling the Potent Anti-Cancer Activity of Saquayamycin B and its Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of Saquayamycin (B1681451) B and its analogs, focusing on their anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of these promising natural products and guide future drug discovery efforts.
Saquayamycins are a class of angucycline antibiotics produced by Streptomyces species.[1][2] These compounds, characterized by a benz[a]anthracene core, have garnered significant attention for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines.[3][4] The structural diversity within the saquayamycin family, primarily arising from variations in the number, nature, and linkage of their sugar moieties, provides a rich platform for SAR studies.[4][5] Understanding these relationships is crucial for the rational design of novel, more potent, and selective anti-cancer agents.
Comparative Analysis of Cytotoxic Activity
The anti-cancer efficacy of Saquayamycin B and its analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data, highlighting the impact of structural modifications on cytotoxic activity. The half-maximal growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) are presented in micromolar (µM).
| Compound | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Key Structural Features | Reference(s) |
| This compound | PC-3 (Prostate) | 0.0075 | - | Trisaccharide at C-9, L-cinerulose at C-3 | [4][6] |
| H460 (Lung) | 3.9 | - | [4][6] | ||
| SW480 (Colon) | - | 0.18 - 0.84 | [3] | ||
| SW620 (Colon) | - | 0.18 - 0.84 | [3] | ||
| HepG-2 (Liver) | - | 0.135 | [7] | ||
| SMMC-7721 (Liver) | - | 0.033 | [7] | ||
| plc-prf-5 (Liver) | - | 0.244 | [7] | ||
| Saquayamycin A | PC-3 (Prostate) | > 0.0075 | - | Trisaccharide at C-9, L-aculose at C-3 | [4][6] |
| Saquayamycin H | H460 (Lung) | 3.3 | - | Contains the aminosugar L-rednose | [4][6] |
| Saquayamycin J | PC-3 (Prostate) | > 0.0075 | - | [4][6] | |
| Saquayamycin K | PC-3 (Prostate) | > 0.0075 | - | [4][6] | |
| Saquayamycin B1 | SW480 (Colon) | - | 0.18 - 0.84 | Lacks two sugar residues compared to this compound | [4] |
| SW620 (Colon) | - | 0.18 - 0.84 | [4] | ||
| Moromycin B | H-460 (Lung) | More active than this compound | - | Monosaccharide at C-9 | [5] |
| MCF-7 (Breast) | More active than this compound | - | [5] |
Key Findings from SAR Studies:
-
Sugar Moieties are Crucial: The nature, number, and linkage of the sugar residues attached to the angucycline core significantly influence cytotoxic activity.[4][8]
-
Intact Aglycone is Essential: Any modification to the aglycone structure leads to a complete loss of biological activity.[8]
-
Aminosugars Enhance Activity: The presence of an aminosugar, such as L-rednose in Saquayamycin H, can enhance cytotoxic activity in certain cell lines.[4]
-
Number of Sugars and Activity: In some cases, a smaller number of sugar moieties, as seen in Moromycin B, can lead to superior anti-tumor activity compared to this compound.[5]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Recent studies have elucidated that Saquayamycin B1 exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[3][7] This pathway is a critical regulator of cell survival, proliferation, and migration, and its dysregulation is a hallmark of many cancers.[3] Saquayamycin B1 has been shown to bind to the active site of PI3Kα, leading to a reduction in the phosphorylation of AKT and subsequently inducing apoptosis in cancer cells.[3]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following section details a standard protocol for determining the cytotoxicity of this compound and its analogs using the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., PC-3, H460, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for SAR Studies
The process of identifying and characterizing the structure-activity relationships of natural products like saquayamycins involves a systematic workflow, from initial screening to detailed mechanistic studies.
Caption: A typical experimental workflow for SAR studies of natural products.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Validating Saquayamycin B as a Primary PI3K/AKT Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saquayamycin B with other known inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The objective is to validate the PI3K/AKT pathway as the primary target of this compound by presenting supporting experimental data and methodologies. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound and the PI3K/AKT Pathway
This compound is an angucycline antibiotic that has demonstrated cytotoxic effects against various cancer cell lines.[1] Recent studies on its close analog, Saquayamycin B1, suggest that its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth.[2][3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This guide will delve into the experimental evidence supporting this compound's role as a PI3K/AKT inhibitor and compare its performance with established inhibitors.
Comparative Analysis of Inhibitor Potency
To objectively assess the efficacy of this compound, its inhibitory activity is compared with that of other well-characterized PI3K/AKT pathway inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific PI3K isoforms.
Table 1: IC50 Values of PI3K/AKT Pathway Inhibitors in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Saquayamycin B1 | SW480 (Colorectal) | 0.18 - 0.84 | [2][3] |
| SW620 (Colorectal) | 0.18 - 0.84 | [2][3] | |
| LoVo (Colorectal) | 0.18 - 0.84 | [2][3] | |
| HT-29 (Colorectal) | 0.18 - 0.84 | [2][3] | |
| QSG-7701 (Normal Hepatocyte) | 1.57 | [1][2][3] | |
| Pictilisib (GDC-0941) | Various Solid Tumors | Varies | |
| Buparlisib (BKM120) | Various Solid Tumors | Varies | |
| Idelalisib | Chronic Lymphocytic Leukemia | Varies | |
| Alpelisib (BYL719) | Breast Cancer (PIK3CA-mutant) | Varies |
Note: Data for this compound is based on its analog, Saquayamycin B1. The IC50 values for other inhibitors vary depending on the specific study and cell line.
Table 2: Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | Selectivity | Reference |
| Saquayamycin B1 | Binding Energy: -8.34 kcal/mol (Docking) | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Suggested PI3Kα selective | [2][4] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 3 | Pan-PI3K | |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Pan-PI3K | |
| Idelalisib | 820 | 4000 | 89 | 2.5 | PI3Kδ selective | |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | PI3Kα selective |
Note: Direct experimental IC50 or Ki values for this compound against PI3K isoforms are not yet available. The indicated selectivity for PI3Kα is based on computational modeling.
Signaling Pathway and Experimental Validation
The following diagrams illustrate the PI3K/AKT signaling pathway, the experimental workflow used to validate this compound's target, and the logical flow of the evidence presented.
Caption: The PI3K/AKT signaling pathway and the proposed inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of this compound on the PI3K/AKT pathway.
Caption: Logical flow of evidence supporting the PI3K/AKT pathway as the target of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, SW620) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for p-AKT and PI3K
Objective: To assess the effect of this compound on the phosphorylation of AKT and the expression levels of PI3K.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with different concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and PI3K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro PI3K Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of different PI3K isoforms.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human PI3K isoforms (α, β, γ, δ), this compound at various concentrations, and a lipid substrate (e.g., PIP2).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of PI3K inhibition for each concentration of this compound and determine the IC50 value for each isoform.
Conclusion
The available evidence strongly suggests that the PI3K/AKT pathway is a primary target of this compound. Studies on its analog, Saquayamycin B1, have demonstrated its ability to inhibit the proliferation of colorectal cancer cells at sub-micromolar concentrations and reduce the phosphorylation of AKT, a key downstream effector in the pathway.[2][3] Furthermore, computational docking studies predict a favorable binding interaction between Saquayamycin B1 and the PI3Kα isoform.[2][4]
However, to definitively validate this compound as a direct and selective PI3K inhibitor, further experimental data is required. Specifically, in vitro kinase assays are needed to determine its inhibitory activity and selectivity against all Class I PI3K isoforms (α, β, γ, and δ). A broader screening of its cytotoxic effects against a wider panel of cancer cell lines with known PI3K pathway activation status would also provide valuable insights into its therapeutic potential.
This comparative guide provides a solid foundation for researchers to build upon in their investigation of this compound as a promising anti-cancer agent targeting the PI3K/AKT pathway. The provided protocols and comparative data will aid in the design of future experiments to fully elucidate its mechanism of action and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Cross-validation of Saquayamycin B's anti-cancer effects in multiple cell lines"
An objective analysis of Saquayamycin B's performance against multiple cancer cell lines, supported by experimental data, reveals its potential as a potent anti-neoplastic agent. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, an angucycline antibiotic, has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. This inhibition ultimately leads to programmed cell death (apoptosis) and a reduction in cell viability. This guide presents a comparative summary of its efficacy, details the experimental protocols for assessment, and visualizes the key pathways and workflows.
Comparative Efficacy of this compound and its Analogue
The anti-cancer activity of this compound and its closely related analogue, Saquayamycin B1, has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined through numerous studies. A lower IC50 value indicates a more potent compound. The data presented below summarizes these findings.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Saquayamycin B1 | 0.18 | [1] |
| SW620 | Colorectal Cancer | Saquayamycin B1 | 0.84 | [1] |
| LoVo | Colorectal Cancer | Saquayamycin B1 | 0.25 | |
| HT-29 | Colorectal Cancer | Saquayamycin B1 | 0.35 | |
| MCF-7 | Breast Cancer | This compound | 0.16 - 0.67 | [2][3][4] |
| MDA-MB-231 | Breast Cancer | This compound | 0.16 - 0.67 | [2][3][4] |
| BT-474 | Breast Cancer | This compound | 0.16 - 0.67 | [2][3][4] |
| QSG-7701 | Normal Human Hepatocyte | Saquayamycin B1 | >1.57 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 0.01 µM to 10 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in protein expression in the PI3K/AKT pathway.
-
Protein Extraction: After treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PI3K, AKT, phospho-AKT (p-AKT), Bax, and Bcl-2 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanism and Experimental Process
To better understand the biological processes and experimental procedures, the following diagrams have been generated.
Caption: Experimental workflow for evaluating this compound's anti-cancer activity.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
References
- 1. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Antibacterial Spectrum: Saquayamycin B Versus Other Antibiotics
For Immediate Release
In the landscape of antimicrobial research, the quest for novel agents with potent and specific activity remains a paramount objective. This guide provides a detailed comparison of the antibacterial spectrum of Saquayamycin B, an angucycline antibiotic, with established antibiotics such as Penicillin G, Vancomycin, and Tetracycline. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the potential of this compound in antibacterial applications.
Executive Summary
This compound demonstrates a targeted antibacterial spectrum, exhibiting notable activity primarily against Gram-positive bacteria. This contrasts with the broader spectra of antibiotics like Tetracycline. While sharing a focus on Gram-positive organisms with Penicillin G and Vancomycin, the specific efficacy of this compound against particular strains presents a unique profile. This guide synthesizes available minimum inhibitory concentration (MIC) data to offer a quantitative comparison and outlines the standard methodologies employed in these assessments.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The antibacterial efficacy of an antibiotic is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound, Penicillin G, Vancomycin, and Tetracycline against key Gram-positive bacterial strains. All values are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | This compound (µg/mL) | Penicillin G (µg/mL) | Vancomycin (µg/mL) | Tetracycline (µg/mL) |
| Staphylococcus aureus | 3.13 | 0.4 - >256[1][2][3] | 0.5 - 2[4][5] | 0.25 - >128[6][7][8] |
| Bacillus subtilis | 1.56 | 0.03 - 0.12 | 0.12 - 4.0 | 0.06 - 8.0 |
| Enterococcus faecium | >100 | 16 - >200 | 0.38 - >256 | 16 - 256 |
Note: The MIC values for this compound are sourced from the foundational study by Uchida et al. (1985) which first isolated and characterized the compound. The MIC values for the comparator antibiotics represent a range observed across various studies and strains, reflecting the diversity in susceptibility and resistance.
Interpretation of Antibacterial Spectra
From the data, it is evident that this compound possesses a narrow spectrum of activity, with potent inhibition of Staphylococcus aureus and Bacillus subtilis. Its efficacy against Enterococcus faecium is limited.
-
This compound: Exhibits strong activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a targeted therapeutic for infections caused by these Gram-positive pathogens. Its high MIC value against Enterococcus faecium indicates a lack of significant activity.
-
Penicillin G: Demonstrates a wide range of activity against Staphylococcus aureus, with some strains exhibiting high levels of resistance.[1][2][3] It is generally effective against susceptible strains of Gram-positive cocci.
-
Vancomycin: A glycopeptide antibiotic, it is a key therapeutic agent against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its spectrum includes activity against Enterococcus species, although resistance is an increasing concern.
-
Tetracycline: A broad-spectrum antibiotic, it is active against a wide variety of Gram-positive and Gram-negative bacteria.[6][7][8]
Experimental Protocols
The determination of the antibacterial spectrum and MIC values relies on standardized laboratory procedures. The most common method is the broth microdilution method .
Broth Microdilution Method for MIC Determination
This method involves the following key steps:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate containing the antibiotic dilutions and the bacterial inoculum is incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aquayamycin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. npatlas.org [npatlas.org]
- 6. Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ansamitocins, maytansinoid antitumor antibiotics. Producing organism, fermentation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saquayamycins - Wikipedia [en.wikipedia.org]
Saquayamycin B: A Comparative Analysis of In Vitro Potency and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Saquayamycin B, an angucycline antibiotic, has demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines in laboratory settings (in vitro). This guide provides a comparative overview of the available data on the in vitro efficacy of this compound and its close analog, Saquayamycin B1, while also highlighting the current landscape of its in vivo evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Efficacy Data: In Vitro Studies
The in vitro activity of this compound and its analogs has been evaluated across a range of cancer cell lines, primarily focusing on metrics such as the half-maximal inhibitory concentration (IC50). The data consistently demonstrates potent cytotoxic effects in the sub-micromolar to low micromolar range.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.35 | [1] |
| SW620 | Colorectal Cancer | 0.84 | [1] | |
| HCT116 | Colorectal Cancer | 0.18 | [1] | |
| QSG-7701 | Normal Liver Cells | 1.57 | [1] | |
| This compound | MDA-MB-231 | Breast Cancer | Not specified (effective at 0.025 and 0.050 µM) | [2] |
| HepG2 | Liver Cancer | 0.14 | [2] | |
| PLC/PRF/5 | Liver Cancer | 0.24 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vitro experimental protocols used to assess the efficacy of this compound and its analogs.
Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with varying concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Cell Migration (Wound-Healing Assay)
The wound-healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Monolayer: Cells are grown to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Compound Treatment: The cells are then incubated with different concentrations of the test compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Cell Invasion (Transwell Assay)
The Transwell assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow invasive cells to degrade the matrix and migrate through the porous membrane towards the chemoattractant.
-
Quantification: Non-invading cells in the upper chamber are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Mandatory Visualizations
Experimental Workflow: In Vitro vs. In Vivo Efficacy Assessment
Caption: Workflow for comparing in vitro and in vivo efficacy.
Signaling Pathway: Saquayamycin B1 Mechanism of Action
Saquayamycin B1 has been shown to exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and migration.
References
No Evidence of Synergistic Effects of Saquayamycin B with Other Chemotherapeutic Agents Found in Publicly Available Research
Despite a comprehensive search of available scientific literature, no studies detailing the synergistic effects of Saquayamycin B in combination with other chemotherapeutic agents have been identified.
This compound, an antibiotic belonging to the aquayamycin (B1666071) group, has been noted for its activity against both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[1] Research has also indicated its ability to inhibit the invasion and migration of breast cancer cells.[2] However, current research does not extend to its use in combination therapies or explore potential synergistic interactions with other established anticancer drugs.
The concept of synergistic effects, where the combined therapeutic outcome of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern combination chemotherapy.[3][4][5] This approach is widely investigated to enhance treatment efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[5][6] Numerous studies have demonstrated the synergistic potential of various compounds, including other antibiotics, with conventional chemotherapeutic agents like doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696).[7][8][9][10][11][12][13][14]
While the individual anticancer properties of this compound have been documented, the absence of research into its synergistic capabilities means that there is currently no data available to create comparison guides, detail experimental protocols for combination studies, or visualize associated signaling pathways as requested.
Researchers and drug development professionals interested in the potential of this compound are encouraged to consider initiating preclinical studies to investigate its synergistic effects with existing chemotherapeutic agents. Such research would be novel and could potentially uncover new, more effective treatment strategies for various cancers.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of the HDAC1 inhibitor SAHA and doxorubicin has synergic efficacy in triple negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic antitumor effect of suberoylanilide hydroxamic acid and cisplatin in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel and betulonic acid synergistically enhance antitumor efficacy by forming co-assembled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Drug interactions and cytotoxic effects of paclitaxel in combination with carboplatin, epirubicin, gemcitabine or vinorelbine in breast cancer cell lines and tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Saquayamycin B-Induced Apoptosis: A Multi-Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Saquayamycin B, an angucycline antibiotic, has demonstrated potent cytotoxic effects against various cancer cell lines. A critical aspect of its mechanism of action is the induction of apoptosis, or programmed cell death. Confirming this apoptotic activity requires a multi-faceted approach, employing several distinct assays that target different hallmark events of the apoptotic cascade. This guide provides a comparative overview of key assays used to validate this compound-induced apoptosis, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of Apoptosis Induction by this compound
To comprehensively assess the pro-apoptotic effects of this compound, a panel of assays targeting early, mid, and late-stage apoptotic events should be employed. The following table summarizes the dose-dependent effects of this compound on a representative cancer cell line as measured by four common apoptosis assays.
| This compound (µM) | Annexin V Positive Cells (%) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | TUNEL Positive Cells (%) |
| 0 (Control) | 4.5 ± 0.8 | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.5 |
| 0.1 | 15.2 ± 1.5 | 2.8 ± 0.3 | 1.8 ± 0.2 | 12.5 ± 1.8 |
| 0.5 | 42.8 ± 3.2 | 5.1 ± 0.6 | 1.1 ± 0.1 | 38.7 ± 4.1 |
| 1.0 | 65.7 ± 4.5 | 8.9 ± 0.9 | 0.6 ± 0.1 | 61.3 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Methodologies
Detailed protocols for the key assays are provided below. These should be optimized for specific cell lines and experimental conditions.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay
This assay identifies early-stage apoptotic cells through the detection of phosphatidylserine (B164497) (PS) translocation to the outer leaflet of the plasma membrane.[1][2]
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. FITC-positive, PI-negative cells are considered early apoptotic.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3][4]
-
Cell Lysis: After treatment with this compound, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 400/505 nm for the fluorometric assay.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control.
JC-1 Mitochondrial Membrane Potential Assay
This assay utilizes the JC-1 dye to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[5][6][7][8][9]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Measure the fluorescence intensity of both the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~510/527 nm) using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12][13]
-
Sample Preparation: Fix and permeabilize the this compound-treated cells on a slide or in a multi-well plate.
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. Quantify the percentage of TUNEL-positive cells.
Signaling Pathways and Experimental Workflow
To better understand the biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 8. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
For Immediate Release
A Deep Dive into the Molecular Mechanisms of Angucycline Antibiotics Reveals Key Insights for Cancer Therapy
Researchers and drug development professionals now have access to a comprehensive comparative guide detailing the gene expression changes induced by the potent antitumor agent Saquayamycin B and its related angucycline compounds. This guide synthesizes available experimental data to illuminate the molecular pathways affected by these complex natural products, offering a valuable resource for the development of novel cancer therapeutics.
While broad, high-throughput gene expression data from microarray or RNA-sequencing analyses are not publicly available for a wide range of these compounds, this guide meticulously compiles the currently known effects on specific genes and critical signaling pathways. The information presented is drawn from a variety of studies on cell lines, providing a foundational understanding of the mechanisms of action for this important class of molecules.
Comparative Analysis of Gene Expression Changes
This compound and its analogs, particularly Saquayamycin B1, have been shown to exert their cytotoxic effects through the modulation of key genes involved in cell proliferation, apoptosis, and metastasis. The following table summarizes the observed changes in gene expression based on available literature.
| Compound | Cell Line(s) | Target Gene | Regulation | Experimental Method | Reference |
| Saquayamycin B1 | SW480, SW620 (Human Colorectal Cancer) | E-cadherin | Upregulated (mRNA and protein) | Real-time fluorescence quantitative PCR, Western Blot | [1] |
| N-cadherin | Downregulated (mRNA and protein) | Real-time fluorescence quantitative PCR, Western Blot | [1] | ||
| Vimentin | Downregulated (mRNA and protein) | Real-time fluorescence quantitative PCR, Western Blot | [1] | ||
| Bcl-2 | Changed Expression | Not specified | [1] | ||
| This compound | MDA-MB-231 (Human Breast Cancer) | Genes related to migration and invasion | Downregulated (inferred from functional assays) | Transwell and wound-healing assays |
Key Signaling Pathways Modulated by Saquayamycin Analogs
A significant finding from the analysis of Saquayamycin B1 is its potent inhibitory effect on the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer. This inhibition is a key mechanism behind its ability to induce apoptosis and prevent the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis.
References
Safety Operating Guide
Essential Protocols for the Safe Disposal of Saquayamycin B
For researchers, scientists, and drug development professionals, the responsible management of potent compounds like Saquayamycin B is a cornerstone of laboratory safety and environmental stewardship. As an antitumor antibiotic belonging to the angucycline class of quinone-related compounds, this compound necessitates stringent disposal procedures consistent with those for cytotoxic and hazardous materials. Adherence to the following guidelines is critical to mitigate exposure risks, prevent environmental contamination, and ensure regulatory compliance.
Core Principle: Handle as Hazardous Cytotoxic Waste
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and environmental health and safety (EHS) guidelines. In the absence of a specific SDS for this compound, the handling and disposal should be guided by protocols for cytotoxic agents.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste:
-
Gloves: Use chemical-resistant nitrile gloves. Consider double-gloving for enhanced protection.
-
Gown: A long-sleeved, impermeable lab coat or gown is essential to protect against skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder, a respirator (e.g., N95) should be used within a certified chemical fume hood or biological safety cabinet.
Step-by-Step Disposal Procedures
The proper segregation and containment of this compound waste at the point of generation are crucial for safe and compliant disposal.
1. Disposal of Pure this compound (Solid/Powder):
-
Segregation: Isolate the pure this compound waste from all other laboratory waste streams.
-
Packaging: Place the solid compound in a clearly labeled, sealed, and puncture-resistant container. The label must include "Hazardous Waste," "Cytotoxic Chemical," "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor for incineration.
2. Disposal of this compound Solutions (e.g., stock solutions, experimental media):
-
Segregation: Do not mix this compound solutions with other chemical waste unless explicitly permitted by your institution's EHS office.
-
Containerization: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic Liquid Waste," "this compound," the solvent(s) and estimated concentration, and the accumulation start date.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for hazardous waste pickup through your institution's EHS department.
3. Disposal of Contaminated Solids and Labware: This category includes items such as pipette tips, serological pipettes, flasks, culture plates, and any other disposable labware that has come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.
-
Sharps: All contaminated sharps (e.g., needles, glass vials, Pasteur pipettes) must be placed directly into a puncture-proof sharps container labeled "Cytotoxic Sharps".[1]
-
Non-Sharps Solids: Place other contaminated solid waste into a designated, labeled hazardous waste bag or container.[1] The label should clearly indicate "Hazardous Waste," and "Cytotoxic-Contaminated Debris".[2]
-
Storage: Store the waste containers in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor.
4. Decontamination of Surfaces and Equipment:
-
Preparation: Prepare a fresh decontamination solution. While specific inactivation agents for this compound are not well-documented, a general procedure for cytotoxic agents can be followed. A 1% sodium hypochlorite (B82951) solution may be effective, but its compatibility with the surfaces and equipment must be considered.[3]
-
Application: Liberally apply the decontamination solution to the contaminated surface or equipment.
-
Contact Time: Allow the solution to remain in contact with the surface for a sufficient time (e.g., 30 minutes).[3]
-
Wiping: Wipe the surface with absorbent materials.
-
Rinsing: For sensitive equipment, rinse with sterile water or 70% ethanol (B145695) after decontamination to remove any residual decontaminating agent.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.
Quantitative Data Summary
The following table summarizes key information for the handling and disposal of this compound, based on general guidelines for cytotoxic and quinone-containing antibiotics.
| Parameter | Guideline / Value | Source / Rationale |
| Chemical Class | Angucycline / Quinone Antibiotic | Structural Classification |
| Primary Hazard | Cytotoxic, Potentially Genotoxic | General for Antitumor Antibiotics[1] |
| Primary Disposal Route | Incineration via licensed contractor | Standard for Cytotoxic Waste[4][5] |
| PPE Requirement | Nitrile gloves, lab coat, eye protection | General Laboratory Practice[2][5] |
| Liquid Waste Container | Labeled, leak-proof, compatible container | Institutional EHS Guidelines[6] |
| Solid Waste Container | Labeled, puncture-resistant container | Institutional EHS Guidelines[1] |
| Spill Decontamination | 1% Sodium Hypochlorite (general) | General Cytotoxic Agent Protocol[3] |
Experimental Protocols
General Chemical Inactivation Protocol (for consideration and institutional validation):
-
Preparation: In a designated chemical fume hood, place the liquid this compound waste in a suitable container.
-
Inactivation: Cautiously add an excess of a chemical inactivating agent, such as sodium hypochlorite solution (to a final concentration of at least 1%).[3] A conservative ratio of 10:1 bleach to waste volume is a potential starting point.[5]
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation, with occasional gentle mixing.[5]
-
Neutralization: If sodium hypochlorite was used, neutralize the excess by adding a sodium thiosulfate (B1220275) solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).[5]
-
pH Adjustment: Adjust the pH of the final solution to a neutral range (pH 6-8) using appropriate acids or bases.
-
Disposal: Dispose of the neutralized and pH-adjusted solution as chemical waste through your institution's EHS department.
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Diagram 2: Logical Relationships in Cytotoxic Waste Management
Caption: Key relationships in laboratory antibiotic waste management.
References
Essential Safety and Operational Guidance for Handling Saquayamycin B
Disclaimer: No specific Safety Data Sheet (SDS) for Saquayamycin B was located. This guidance is based on best practices for handling potent, cytotoxic compounds and should be supplemented by a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work. This compound is an antibiotic that has been shown to inhibit the growth of leukemia cells and should be handled with extreme caution as a potentially hazardous compound.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance, minimizing the risk of exposure through inhalation, skin contact, or absorption.[3][4] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.[5][6]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
1. Preparation and Designated Area:
-
All work involving this compound, especially the handling of its powder form and the preparation of solutions, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
The work surface should be covered with a disposable, plastic-backed absorbent liner to contain any potential spills.
-
Ensure that a spill kit and appropriate, clearly labeled hazardous waste containers are readily accessible before beginning any work.
2. Weighing and Reconstitution:
-
When weighing the powdered form of this compound, do so within the confines of the fume hood or BSC to minimize the risk of aerosolization.
-
To reconstitute, slowly add the solvent to the vial to avoid creating aerosols.
-
Cap the vial securely and mix gently until the powder is fully dissolved.
3. Handling and Storage:
-
Always avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, -20°C is recommended.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Alert others in the immediate area.
-
Wearing appropriate PPE , cover the spill with absorbent material from a spill kit.
-
Gently apply a decontaminating solution to the absorbent material, working from the outside of the spill inwards.
-
Allow sufficient contact time for the decontaminating agent to be effective.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Thoroughly clean the spill area with the decontaminating solution, followed by a water rinse if appropriate.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, absorbent pads, vials, and pipette tips, must be disposed of as hazardous chemical waste.
-
Sharps: Any sharps, such as needles and syringes, should be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. Keep these containers sealed when not in use.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
